Fikk9.1-IN-1
Description
Properties
Molecular Formula |
C22H22N2Se |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-5-phenyl-3-propan-2-yl-1,3-selenazolidin-2-imine |
InChI |
InChI=1S/C22H22N2Se/c1-16(2)24-15-21(18-10-4-3-5-11-18)25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16,21H,15H2,1-2H3 |
InChI Key |
LWPPICUNYNIVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC([Se]C1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of FIKK9.1 Kinase in Malaria Pathogenesis: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the FIKK9.1 kinase, a member of a unique protein family in Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. We will explore its essential role in parasite survival, its contribution to the remodeling of host erythrocytes, and its potential as a novel antimalarial drug target.
Introduction: The FIKK Kinase Family
Plasmodium falciparum exports hundreds of proteins into the host red blood cell (RBC) to fundamentally alter its structure and function, a process central to malaria pathogenesis.[1] Among these exported proteins is a family of serine/threonine kinases known as the FIKK kinases.[2] This family, named for a conserved Phe-Ile-Lys-Lys motif near the kinase domain, is exclusive to apicomplexan parasites.[2][3] While most related parasites have only one non-exported FIKK kinase, the P. falciparum genome encodes for up to 21 members, most of which are exported into the host cell.[2][3][4] This expansion suggests a specialized role for these kinases in the host-parasite interaction, particularly in the extensive remodeling of the infected erythrocyte (iRBC) that leads to severe disease.[3][5]
FIKK9.1: An Essential Kinase for Parasite Survival
Unlike many other exported FIKK kinases which are non-essential for in vitro growth, FIKK9.1 has been identified as being indispensable for the survival of the parasite during its blood stage development.[6][7][8] This essentiality points to a critical, non-redundant function within the parasite's lifecycle.
Subcellular Localization: Co-localization studies have revealed a complex distribution of FIKK9.1. It is found within the parasite's cytosol and is also trafficked to the apicoplast.[6][9] Crucially, a portion of FIKK9.1 is exported out of the parasite and into the host RBC.[6][8] Its export is mediated, at least in part, via Maurer's clefts, which are parasite-derived membranous structures in the iRBC cytoplasm that function as sorting hubs for proteins destined for the RBC surface.[4][7][8] This diverse localization suggests that FIKK9.1 may have multiple roles, acting on substrates both within the parasite and in the host cell compartment.[7]
Caption: Subcellular localization and export pathway of FIKK9.1 kinase.
Biochemical and Structural Characteristics
Biochemical and structural analyses have begun to illuminate the unique features of FIKK9.1, distinguishing it from host kinases and highlighting its potential as a therapeutic target. The recombinant FIKK9.1 kinase is a monomeric protein.[6][9] Structurally, it comprises two main domains: an N-terminal domain resembling a Forkhead-associated (FHA) domain and a C-terminal kinase domain.[6][9] The ATP-binding pocket within the C-terminal domain shows significant structural deviation from that of human kinases, which could be exploited for the development of parasite-specific inhibitors.[6]
| Parameter | Value | Reference |
| Native Molecular Weight | 60 ± 1.6 kDa | [6][9] |
| Quaternary Structure | Monomer | [6][9] |
| ATP Binding Affinity (Kd) | 45.6 ± 2.4 µM | [6][9] |
| ATP Binding Affinity (Kd) | 27.8 ± 2.07 µM | [7] |
Table 1: Biochemical Properties of P. falciparum FIKK9.1. Note: Slight variations in Kd values are reported across different studies.
Role in Pathogenesis: Phosphorylation of Host Cytoskeletal Proteins
A primary driver of virulence in P. falciparum is the extensive remodeling of the host RBC. This process increases the rigidity of the iRBC membrane and facilitates cytoadherence to endothelial receptors, leading to sequestration of parasites away from splenic clearance.[3] The FIKK kinase family is strongly implicated in this process through the phosphorylation of host cell proteins.[3][10]
In vitro studies have demonstrated that FIKK9.1 directly phosphorylates key components of the RBC membrane skeleton, including:
These proteins are critical for maintaining the normal biconcave shape and deformability of erythrocytes. Their phosphorylation by FIKK9.1 is hypothesized to disrupt the cytoskeletal network, contributing to the increased membrane rigidity observed in infected cells. This alteration is a crucial aspect of malaria pathogenesis.[10][11]
Caption: FIKK9.1-mediated phosphorylation of RBC cytoskeletal proteins.
FIKK9.1 as a Potential Drug Target
The essential nature of FIKK9.1 for parasite viability, coupled with its structural divergence from human kinases, makes it an attractive target for novel antimalarial drug development.[6][7] Virtual screening of chemical libraries against a modeled structure of the FIKK9.1 ATP-binding pocket has successfully identified potent inhibitors.[7] These compounds have been shown to abolish the kinase's ability to bind ATP and subsequently inhibit parasite growth in vitro, confirming the therapeutic potential of targeting this enzyme.[7]
| Compound | IC50 (in vitro parasite growth) | Reference |
| Heterocycle 1 (1,3-selenazolidin-2-imine) | 3.2 ± 0.27 µg/ml | [7] |
| Heterocycle 2 (Thiophene derivative) | 3.13 ± 0.16 µg/ml | [7] |
Table 2: Inhibitory Activity of Small Molecules Targeting FIKK9.1.
Appendix: Key Experimental Protocols
This section outlines the general methodologies employed in the characterization of FIKK9.1.
1. Gene Essentiality Studies (Targeted Gene Knockout):
-
Principle: To determine if a gene is essential, attempts are made to delete it from the parasite's genome. Failure to obtain viable knockout parasites, despite successful integration of the knockout plasmid, indicates the gene is essential for survival in the assayed conditions.
-
Methodology:
-
Vector Construction: A plasmid is constructed containing homologous regions flanking the FIKK9.1 gene (5' and 3' UTRs) and a selectable marker (e.g., human dihydrofolate reductase, hDHFR, conferring resistance to WR99210).
-
Transfection: The circular plasmid is introduced into P. falciparum (e.g., 3D7 strain) schizonts via electroporation.
-
Selection and Cloning: Parasites are cultured under drug selection to select for those that have taken up the plasmid. Clonal parasite lines are then obtained by limiting dilution.
-
Integration Analysis: Genomic DNA is isolated from resistant clones. Southern blotting or PCR analysis is performed to distinguish between parasites with episomal (unintegrated) plasmids and those where a double-crossover homologous recombination event has occurred, replacing the endogenous FIKK9.1 gene with the resistance cassette. The consistent inability to recover integrated knockout clones confirms essentiality.[8]
-
2. Subcellular Localization (Immunofluorescence Assay - IFA):
-
Principle: An epitope tag (e.g., HA-tag) is fused to the protein of interest, which can then be detected using a specific fluorescently-labeled antibody. Co-staining with antibodies against known organelle markers allows for precise subcellular localization.
-
Methodology:
-
Genetic Tagging: The endogenous FIKK9.1 locus is modified using CRISPR/Cas9 or single-crossover recombination to introduce a sequence encoding an epitope tag (e.g., 3xHA) at the C-terminus of the protein.
-
Sample Preparation: Thin blood smears of iRBCs at various developmental stages are fixed (e.g., with methanol or a paraformaldehyde/glutaraldehyde mix) and permeabilized (e.g., with Triton X-100).
-
Antibody Staining: Smears are incubated with a primary antibody against the epitope tag (e.g., rat anti-HA) and co-stained with primary antibodies for markers of specific compartments (e.g., rabbit anti-MAHRP1 for Maurer's clefts, rabbit anti-ACP for apicoplast).
-
Secondary Antibody and Imaging: Fluorescently-labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594) are applied. The nuclear DNA is stained with DAPI.
-
Microscopy: Slides are viewed using a fluorescence or confocal microscope to capture images and determine the location of the FIKK9.1 signal relative to the organelle markers.[8]
-
3. Biochemical Characterization (Isothermal Titration Calorimetry - ITC):
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (e.g., ATP) to a macromolecule (e.g., FIKK9.1). This allows for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Methodology:
-
Protein Expression and Purification: The kinase domain of FIKK9.1 is expressed as a recombinant protein (e.g., in E. coli) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Sample Preparation: The purified protein is dialyzed extensively into a specific ITC buffer. The ligand (ATP) is dissolved in the exact same buffer.
-
ITC Experiment: The protein solution is placed in the sample cell of the calorimeter. The ligand solution is loaded into a syringe and injected in small, precise aliquots into the sample cell.
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are plotted (heat per injection vs. molar ratio of ligand to protein) and fit to a binding model to calculate the dissociation constant (Kd).[6][7]
-
4. In Vitro Kinase and Inhibition Assays:
-
Principle: The ability of recombinant FIKK9.1 to phosphorylate a substrate is measured, often by detecting the incorporation of radioactive phosphate or using phospho-specific antibodies. The effect of potential inhibitors is quantified by their ability to reduce this phosphorylation.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant FIKK9.1, a substrate (e.g., RBC ghosts, purified spectrin, or a generic substrate like Myelin Basic Protein), and ATP (often [γ-³²P]ATP) in a suitable kinase buffer. For inhibition assays, varying concentrations of the test compound are pre-incubated with the kinase before adding ATP.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The reaction is stopped, and the products are separated by SDS-PAGE. The gel is then exposed to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.
-
Quantification: The intensity of the phosphorylated protein band is quantified. For inhibition assays, the percentage of kinase activity inhibition is plotted against the compound concentration to determine the IC50 value.[7]
-
References
- 1. logancollinsblog.com [logancollinsblog.com]
- 2. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of essential exported Plasmodium falciparum protein kinases in malaria-infected red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Plasmodium falciparum FIKK kinase members target distinct components of the erythrocyte membrane - Research - Institut Pasteur [research.pasteur.fr]
Fikk9.1-IN-1 as a potential antimalarial drug target
An In-depth Technical Guide on the Serine/Threonine Kinase FIKK9.1 of Plasmodium falciparum
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antimalarial drugs with unique mechanisms of action. One promising avenue of research focuses on parasite-specific protein kinases that are essential for the parasite's survival and are sufficiently divergent from their human counterparts to allow for selective inhibition. The FIKK kinase family, a group of serine/threonine kinases unique to the Apicomplexa phylum, has emerged as a potential source of new antimalarial targets.[1][2][3] This guide provides a comprehensive overview of FIKK9.1, a member of this family, as a viable target for antimalarial drug development.
The FIKK kinase family in P. falciparum is an expanded set of 15-21 exported serine/threonine effector kinases.[4][5] These kinases play a crucial role in host cell remodeling, a process vital for the parasite's survival and proliferation within human red blood cells (RBCs).[4][6] The family is named after a conserved Phe-Ile-Lys-Lys (FIKK) motif located near the kinase domain.[7] While many members of the FIKK family are involved in modifying the host erythrocyte, FIKK9.1 has been identified as essential for the parasite's survival during its blood stage, making it a particularly attractive drug target.[8][9]
Biological Role and Localization of FIKK9.1
FIKK9.1 is a monomeric serine-threonine protein kinase with a molecular weight of approximately 60 ± 1.6 kDa.[8][10] Structurally, it comprises an N-terminal Forkhead-associated (FHA)-like domain and a C-terminal kinase domain.[8][10] This C-terminal domain possesses a well-defined ATP-binding pocket that shows significant structural deviation from human kinases, suggesting the potential for developing selective inhibitors.[8][10]
Co-localization studies have revealed that FIKK9.1 is present in the parasite's cytosol, with a portion of it being trafficked to the apicoplast and the infected red blood cell (IRBC).[8][9][10] This distribution suggests its involvement in multiple parasitic processes. Evidence points towards FIKK9.1's role in phosphorylating key cytoskeletal proteins of the host red blood cell, including spectrin, ankyrin, and band 3.[8][10] By modifying these proteins, FIKK9.1 likely contributes to the altered mechanical properties and increased rigidity of infected erythrocytes, which are crucial for the parasite's survival and avoidance of splenic clearance.[11]
FIKK9.1 as a Drug Target: Rationale and Potential
The essentiality of FIKK9.1 for the survival of P. falciparum during its erythrocytic stages is a primary reason for its consideration as a drug target.[9] Gene deletion studies have shown that the absence of FIKK9.1 is lethal to the parasite.[9] Furthermore, the structural differences between the ATP-binding pocket of FIKK9.1 and that of human kinases provide a basis for the design of selective inhibitors with minimal off-target effects.[8] The conserved nature of the ATP-binding pocket across the entire FIKK family also suggests that a pan-FIKK inhibitor could be developed, potentially reducing the likelihood of resistance development.[4][5][6]
Quantitative Data on FIKK9.1 and its Inhibitors
Several studies have focused on identifying and characterizing inhibitors of FIKK kinases. While specific data for a compound named "FIKK9.1-IN-1" is not available in the reviewed literature, studies have reported on other small molecules that inhibit FIKK9.1 and related kinases. The following tables summarize the available quantitative data.
| Parameter | Value | Method | Reference |
| Molecular Weight | 60 ± 1.6 kDa | Recombinant Protein Analysis | [8][10] |
| ATP Binding (Kd) | 45.6 ± 2.4 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| ATP Binding (Kd) | 27.8 ± 2.07 µM | Isothermal Titration Calorimetry (ITC) | [9] |
| Caption: Biochemical and Biophysical Properties of FIKK9.1. |
| Inhibitor | Target | IC50 | Assay Type | Reference |
| Compound 1 (1,3-selenazolidin-2-imine derivative) | P. falciparum (Pf3d7) | 3.2 ± 0.27 µg/ml | Parasite Growth Inhibition | [9] |
| Compound 2 (thiophene derivative) | P. falciparum (Pf3d7) | 3.13 ± 0.16 µg/ml | Parasite Growth Inhibition | [9] |
| Emodin | PvFIKK | - | in vitro kinase assay | [9] |
| Caption: In vitro and in vivo efficacy of identified FIKK9.1 inhibitors. |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and further investigation of FIKK9.1 as a drug target. Below are protocols for key experiments cited in the literature.
Recombinant FIKK9.1 Expression and Purification
-
Gene Cloning: The gene encoding the kinase domain of FIKK9.1 is amplified from P. falciparum cDNA and cloned into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag).
-
Protein Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific temperature and for a set duration.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).
-
Elution and Dialysis: The bound protein is eluted from the column using a specific eluting agent (e.g., reduced glutathione or imidazole). The eluted protein is then dialyzed against a storage buffer to remove the eluting agent and for buffer exchange.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE and Coomassie blue staining.
In Vitro Kinase Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared in a kinase buffer containing the purified recombinant FIKK9.1, a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate), and the inhibitor compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS-PAGE loading buffer or spotting the mixture onto phosphocellulose paper).
-
Detection of Phosphorylation:
-
SDS-PAGE and Autoradiography: If using a protein substrate, the reaction products are separated by SDS-PAGE, and the gel is dried and exposed to an X-ray film to visualize the phosphorylated substrate.
-
Phosphocellulose Paper and Scintillation Counting: If using a peptide substrate, the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated radiolabeled ATP. The amount of incorporated phosphate is quantified using a scintillation counter.
-
-
Data Analysis: The kinase activity is determined by measuring the amount of phosphate transferred to the substrate. IC50 values for inhibitors are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for ATP Binding
-
Sample Preparation: Purified recombinant FIKK9.1 is placed in the sample cell of the ITC instrument, and a concentrated solution of ATP is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ATP solution are made into the protein solution while the heat change associated with each injection is measured.
-
Data Acquisition: The heat released or absorbed during the binding event is recorded as a function of the molar ratio of ATP to protein.
-
Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Signaling Pathway of FIKK9.1 in Host Cell Modification
Caption: Proposed signaling pathway of FIKK9.1 in the infected red blood cell.
Experimental Workflow for FIKK9.1 Inhibitor Screening
Caption: A typical experimental workflow for identifying and validating FIKK9.1 inhibitors.
Conclusion
FIKK9.1 represents a promising and relatively unexplored target for the development of novel antimalarial therapeutics. Its essentiality for parasite survival, coupled with its structural divergence from human kinases, provides a solid foundation for a target-based drug discovery program. The identification of small molecule inhibitors, such as substituted 1,3-selenazolidin-2-imines and thiophenes, demonstrates the druggability of this target.[9] Future efforts should focus on the discovery of more potent and selective FIKK9.1 inhibitors and a deeper elucidation of its precise roles in parasite biology. Such research holds the potential to deliver a new class of antimalarial drugs that can combat the growing threat of drug resistance.
References
- 1. malariaworld.org [malariaworld.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FIKK Kinase, a Ser/Thr Kinase Important to Malaria Parasites, Is Inhibited by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound | Crick [crick.ac.uk]
- 7. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
- 11. research.monash.edu [research.monash.edu]
An In-depth Technical Guide to the Structural and Biochemical Features of Plasmodium falciparum FIKK9.1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmodium falciparum, the deadliest agent of human malaria, exports a family of serine/threonine kinases, designated FIKK, into the host erythrocyte to orchestrate a comprehensive remodeling that supports parasite survival and virulence. Among these, FIKK9.1 (PF3D7_0936100) has been identified as an essential kinase for the parasite's asexual blood stage development. This technical guide provides a detailed overview of the current knowledge on the structural biology, biochemical activity, cellular function, and key experimental methodologies associated with P. falciparum FIKK9.1. This document synthesizes published data to serve as a comprehensive resource for researchers investigating malaria pathogenesis and developing novel antimalarial therapeutics targeting this essential kinase.
Introduction to the FIKK Kinase Family
The P. falciparum genome encodes a unique family of approximately 20 serine/threonine protein kinases characterized by a conserved Phe-Ile-Lys-Lys motif, from which the "FIKK" name is derived.[1][2] This family underwent a significant expansion in the Laverania subgenus, which includes P. falciparum.[1][3] A majority of FIKK kinases, including FIKK9.1, possess a PEXEL (Plasmodium Export Element) motif, which directs their transport from the parasite into the host red blood cell (RBC) cytoplasm.[4][5] Once exported, these kinases phosphorylate a range of parasite and host proteins, profoundly altering the host cell's mechanical properties, permeability, and antigen presentation, all of which are crucial for parasite virulence and immune evasion.[4][6][7] FIKK9.1 is considered essential for parasite survival during the intraerythrocytic stages, making it a high-priority target for antimalarial drug discovery.[4]
Structural Biology of FIKK9.1
Structural and biophysical characterization has revealed that FIKK9.1 is a monomeric protein with a distinct two-domain architecture.[8]
-
N-Terminal Domain: Contains a Forkhead-Associated (FHA)-like domain. FHA domains are phosphopeptide recognition modules, suggesting a potential role in binding to previously phosphorylated proteins, although specific interacting partners for this domain in FIKK9.1 have not yet been identified.
-
C-Terminal Kinase Domain: Possesses the canonical bi-lobal structure typical of eukaryotic protein kinases, where ATP and protein substrates bind in a cleft between the N- and C-lobes.[4][8] However, the FIKK family kinase domain is considered atypical as it lacks the canonical glycine-rich loop (GxGxxG) typically involved in coordinating the phosphate groups of ATP.[1] Despite this, the domain contains conserved residues essential for ATP binding and catalysis.[4][8]
Structural modeling indicates a well-defined ATP-binding pocket that is structurally divergent from human kinases, presenting an opportunity for the development of parasite-specific inhibitors.[4][8]
Biochemical Properties and Quantitative Data
FIKK9.1 functions as a serine/threonine kinase, catalyzing the transfer of the γ-phosphate from ATP to the hydroxyl group of serine or threonine residues on its substrates. Its biochemical characteristics have been partially elucidated through studies using recombinant protein.
Data Presentation: Quantitative Parameters
The following table summarizes the known quantitative biochemical and biophysical data for P. falciparum FIKK9.1.
| Parameter | Value | Method | Reference |
| Molecular Weight | 60 ± 1.6 kDa | Size Exclusion Chromatography | [8] |
| Oligomeric State | Monomer | Size Exclusion Chromatography | [8] |
| ATP Binding Affinity (Kd) | 45.6 ± 2.4 µM | Isothermal Titration Calorimetry | [8] |
| ATP Binding Affinity (Kd) | 27.8 ± 2.07 µM | Isothermal Titration Calorimetry | [4] |
Note: The Michaelis constant (Km) and catalytic rate constant (kcat) for FIKK9.1 with respect to ATP or its protein substrates have not been reported in the reviewed literature. The two reported dissociation constant (Kd) values for ATP are from separate studies and may reflect differences in experimental conditions or recombinant protein constructs.
Substrate Specificity
FIKK9.1 has been shown to phosphorylate key components of the host erythrocyte membrane skeleton. A recent study using an oriented peptide array library identified a preference for acidophilic substrates.[9]
-
Known Host Protein Substrates:
-
Identified Peptide Substrate:
-
A peptide with the sequence MFDFHYTLGPMWGTL (P277) was identified from a combinatorial library as a preferred substrate.[8]
-
Cellular Localization and Putative Signaling Pathway
FIKK9.1 exhibits a complex subcellular localization pattern, reflecting its journey from synthesis within the parasite to its site of action in the host cell. It has been detected in the parasite cytosol, the apicoplast, and Maurer's clefts—parasite-derived membranous structures in the host cytoplasm that function as sorting hubs for exported proteins.[4][8] From the Maurer's clefts, FIKK9.1 is released into the infected RBC (iRBC) cytosol, where it interacts with the host cytoskeleton.
The primary role of FIKK9.1 appears to be the modulation of the iRBC's biomechanical properties. Phosphorylation of cytoskeletal components like spectrin and ankyrin by parasite kinases is known to increase membrane rigidity and decrease deformability.[10][11][12] These alterations are critical for the parasite's survival, as they contribute to the iRBC's ability to withstand circulatory shear stress and avoid clearance by the spleen.
Caption: Putative signaling pathway of FIKK9.1 in the infected erythrocyte.
Experimental Protocols & Workflows
The characterization of FIKK9.1 relies on a combination of molecular biology, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.
Recombinant Protein Expression and Purification
This protocol describes the expression of His-tagged FIKK9.1 in E. coli and subsequent purification by Immobilized Metal Affinity Chromatography (IMAC).
Workflow:
Caption: Workflow for recombinant FIKK9.1 expression and purification.
Methodology:
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3) CodonPlus) with a pET-based vector containing the codon-optimized FIKK9.1 coding sequence with an N- or C-terminal 6xHis tag.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics. Use this to inoculate a larger volume of culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. For Plasmodium proteins, using chaperone co-expression plasmids can improve solubility.
-
Harvesting: Continue to incubate for 16-18 hours at the lower temperature. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, protease inhibitor cocktail). Lyse cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
IMAC Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA resin column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (lysis buffer with 20-40 mM imidazole) to remove weakly bound, non-specific proteins.
-
Elution: Elute the bound His-tagged FIKK9.1 with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Quality Control: Analyze eluted fractions by SDS-PAGE for purity and confirm protein identity by Western blot using an anti-His antibody. Pool pure fractions and dialyze into a suitable storage buffer (e.g., containing glycerol for cryopreservation).
In Vitro Kinase Assay
This protocol measures the ability of recombinant FIKK9.1 to phosphorylate a substrate, typically using radiolabeled [γ-32P]ATP.
Workflow:
Caption: Workflow for a radioactive in vitro kinase assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate (e.g., 1-5 µg of a generic substrate like myelin basic protein, or specific substrates like purified ankyrin or RBC ghosts).
-
Purified recombinant FIKK9.1 (e.g., 50-200 ng).
-
Water to final volume (e.g., 20 µL).
-
-
Initiation: Start the reaction by adding 5 µL of ATP mix (e.g., 100 µM cold ATP spiked with 5-10 µCi [γ-32P]ATP).
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Stain the gel with Coomassie Blue to ensure equal protein loading, then dry the gel.
-
Detection: Expose the dried gel to a phosphor screen or autoradiography film to detect the incorporation of 32P into the substrate. The intensity of the band corresponds to the kinase activity.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the interaction between FIKK9.1 and ATP.
Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Methodology:
-
Sample Preparation:
-
Dialyze purified FIKK9.1 (e.g., to a final concentration of 10-50 µM) extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2).
-
Prepare a concentrated stock of ATP (e.g., 1-2 mM) using the final dialysis buffer to ensure a perfect buffer match.
-
Accurately determine the concentrations of both protein and ligand.
-
-
Instrument Setup: Thoroughly clean the ITC instrument. Degas both protein and ligand solutions for 10-15 minutes immediately prior to the experiment.
-
Loading: Load the FIKK9.1 solution into the sample cell and the ATP solution into the injection syringe.
-
Experiment: Set the experimental temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the ATP solution into the protein-filled cell.
-
Data Acquisition: The instrument measures the minute heat changes that occur upon binding after each injection.
-
Analysis: Integrate the raw heat flow data to obtain the enthalpy change per injection. Plot these values against the molar ratio of ATP to FIKK9.1. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the Kd, binding enthalpy (ΔH), and stoichiometry (n).
Immunofluorescence Assay (IFA)
IFA is used to determine the subcellular localization of FIKK9.1 in infected erythrocytes.
Workflow:
Caption: Workflow for an Immunofluorescence Assay (IFA).
Methodology:
-
Smear Preparation: Prepare thin smears of synchronized P. falciparum-infected erythrocytes on glass slides and allow them to air dry.
-
Fixation: Fix the cells. A common method is to incubate slides in a solution of 4% paraformaldehyde (PFA) and 0.0075% glutaraldehyde in PBS for 30 minutes. Alternatively, fixation with ice-cold methanol for 10 minutes can be used.
-
Permeabilization: Wash the slides with PBS and permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate the slides with the primary antibody (e.g., a rabbit polyclonal anti-FIKK9.1 or an antibody against an epitope tag if using a transgenic line) diluted in blocking buffer for 1-2 hours.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1 hour in the dark. Co-staining with markers for specific compartments (e.g., anti-MAHRP1 for Maurer's clefts) can be performed simultaneously.
-
Staining and Mounting: Wash three times with PBS. During the second wash, add DAPI to stain the parasite nucleus. Perform a final wash and mount a coverslip using an antifade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope to determine the subcellular localization of FIKK9.1.
Conclusion and Future Directions
P. falciparum FIKK9.1 is an essential, exported serine/threonine kinase that plays a critical role in host erythrocyte remodeling. Its unique structural features, divergence from human kinases, and essentiality for parasite survival make it a compelling target for novel antimalarial therapies. This guide has consolidated the existing structural and biochemical data, outlined its cellular function in modulating host cell rigidity, and provided detailed workflows for its characterization.
Significant gaps in our understanding remain. The precise kinetic parameters (Km, kcat) of FIKK9.1 are yet to be determined, and a comprehensive map of its protein-protein interaction network is needed to fully delineate its role in the complex signaling cascades that govern parasite virulence. Future research focused on these areas will be invaluable for validating FIKK9.1 as a drug target and for designing specific, potent inhibitors to combat malaria.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel FIKK kinase regulates the development of mosquito and liver stages of the malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation of erythrocyte membrane and cytoskeleton proteins in cells infected with Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Host Cytoskeleton Remodeling throughout the Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Fikk9.1-IN-1 with ATP-Binding Residues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the inhibitor Fikk9.1-IN-1 and the ATP-binding residues of Plasmodium falciparum Fikk9.1 kinase, a critical enzyme for parasite survival. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for antimalarial drug development.
Introduction to Fikk9.1 Kinase
The Plasmodium falciparum FIKK kinase family is a group of serine/threonine kinases characterized by a conserved phenylalanine-isoleucine-lysine-lysine (FIKK) motif.[1] These kinases are largely exclusive to the Apicomplexan phylum and are absent in humans, making them attractive targets for novel antimalarial therapies.[2] The FIKK family has significantly expanded in P. falciparum, with many members being exported into the host red blood cell to mediate host cell remodeling and parasite virulence.[3]
Fikk9.1, in particular, is an essential kinase for the parasite's survival during its erythrocytic stages.[1] It is localized in the parasite's cytoplasm, Maurer's clefts, and the apicoplast, suggesting its involvement in various crucial cellular processes.[4] Inhibition of Fikk9.1 has been shown to disrupt the parasite life cycle, leading to parasite death.[1]
The ATP-Binding Pocket of Fikk9.1
The catalytic domain of Fikk9.1 features a well-defined ATP-binding pocket. Unlike many eukaryotic kinases, FIKK kinases lack the canonical glycine-rich loop (G-loop) typically involved in ATP binding.[5] Despite this, Fikk9.1 effectively binds ATP. Mutational studies have identified several key residues as crucial for ATP binding: Val-244, Met-245, Lys-320, Lys-324, and Glu-366 .[4] The phosphate groups of ATP are anchored by the conserved lysine residues (Lys-320 and Lys-324), a common feature in kinase active sites.[1]
This compound: A Potent Inhibitor
This compound (also referred to as Compound 1 in some literature) is a small molecule inhibitor that has demonstrated significant antimalarial activity by targeting Fikk9.1.[1] It acts as a competitive inhibitor, occupying the ATP-binding pocket and thereby preventing the kinase from phosphorylating its substrates.[1]
Quantitative Interaction Data
The interaction of this compound and ATP with the Fikk9.1 kinase has been characterized by various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.
| Ligand | Parameter | Value | Method | Reference |
| This compound | IC50 | 2.68 µg/mL | Antimalarial Activity Assay | [1] |
| This compound | Binding Energy | -7.84 kcal/mol | Molecular Docking | [1] |
| ATP | Kd | 27.8 ± 2.07 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| ATP | Binding Energy | -6.21 kcal/mol | Molecular Docking | [1] |
Table 1: Quantitative data for ligand interaction with Fikk9.1.
The binding energy of this compound is lower (more favorable) than that of ATP, suggesting a strong interaction with the kinase's active site.[1]
Interaction with ATP-Binding Residues
Molecular docking and LigPlot analysis have revealed that this compound forms extensive hydrophobic and non-bonding interactions with the active site residues of Fikk9.1. While a detailed list of all interacting residues from a LigPlot was not explicitly available in the searched literature, the strong inhibitory effect and competitive binding mode strongly indicate that this compound directly engages with the key ATP-binding residues, including Val-244, Met-245, Lys-320, and Lys-324, to block ATP binding.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the this compound interaction.
Recombinant Kinase Expression and Purification
-
Objective: To produce active Fikk9.1 kinase for in vitro assays.
-
Method: The kinase domain of P. vivax FIKK (a close homolog) was expressed in E. coli and purified. The activity of the recombinant kinase was confirmed by its ability to autophosphorylate and phosphorylate a known substrate, human dematin.[6][7]
Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of compounds against Fikk9.1.
-
Method (ADP-Glo™ Kinase Assay):
-
The kinase reaction is performed by incubating the recombinant FIKK kinase domain (e.g., 100 nM) with ATP (e.g., 10 µM) and a suitable substrate in a kinase buffer (e.g., 20 mM MOPS, 10 mM MgCl₂, 10 mM MnCl₂, pH 7.4).[5]
-
The inhibitor (this compound) is added at varying concentrations.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified using the ADP-Glo™ reagent system.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ligand binding to Fikk9.1.
-
Method:
-
The recombinant Fikk9.1 protein is placed in the sample cell of the calorimeter, and the ligand (ATP or inhibitor) is in the injection syringe.
-
Both the protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution.[8]
-
A series of small, precise injections of the ligand into the protein solution is performed.
-
The heat released or absorbed upon binding is measured for each injection.
-
The resulting data are fitted to a binding model to calculate the thermodynamic parameters.[9] For the interaction between ATP and Fikk9.1, a Kd of 45.6 ± 2.4 µM was determined using this method.[4]
-
Molecular Docking
-
Objective: To predict the binding mode and estimate the binding energy of an inhibitor within the ATP-binding pocket of Fikk9.1.
-
Method:
-
A 3D structural model of the Fikk9.1 kinase domain is generated or obtained.
-
A library of potential inhibitors, including this compound, is prepared in a suitable 3D format.
-
A docking program (e.g., AutoDock) is used to systematically sample different conformations and orientations of the inhibitor within the defined ATP-binding site of the kinase.[2]
-
The binding poses are scored based on a force field that estimates the binding free energy.
-
The resulting docked complexes are analyzed to identify key interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the protein residues.[2]
-
Visualizations
Fikk9.1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving Fikk9.1 in P. falciparum-infected erythrocytes. Fikk9.1 is exported from the parasite and is involved in the phosphorylation of host and parasite proteins, contributing to erythrocyte remodeling and parasite virulence.
Caption: Proposed signaling pathway of Fikk9.1 in infected erythrocytes.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical experimental workflow for identifying and characterizing inhibitors of Fikk9.1.
Caption: Workflow for Fikk9.1 inhibitor identification and characterization.
Logical Relationship of this compound Inhibition
This diagram illustrates the logical relationship of the competitive inhibition of Fikk9.1 by this compound.
Caption: Competitive inhibition of Fikk9.1 by this compound at the ATP-binding site.
References
- 1. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. biorxiv.org [biorxiv.org]
- 6. FIKK Kinase, a Ser/Thr Kinase Important to Malaria Parasites, Is Inhibited by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Subcellular localization of FIKK9.1 in infected red blood cells
An In-Depth Technical Guide to the Subcellular Localization of FIKK9.1 in Plasmodium falciparum-Infected Red Blood Cells
Introduction
The FIKK kinase family, a group of serine/threonine protein kinases unique to the Apicomplexa phylum, plays a crucial role in the lifecycle and pathogenicity of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria.[1][2] This family expanded significantly in the Laverania subgenus, which includes P. falciparum, from a single ancestral gene to a family of approximately 20 kinases.[1][3] Most of these, unlike their single, non-exported ancestor (FIKK8), are exported into the host red blood cell (RBC).[1][3]
This guide focuses on FIKK9.1, a member of this expanded kinase family. Genetic knockout studies have demonstrated that FIKK9.1 is essential for the survival of the parasite during its asexual erythrocytic stages.[4][5] Its diverse localization within both the parasite and the infected red blood cell (iRBC) suggests it plays multiple, critical roles in host cell remodeling and parasite development.[4][5][6] Understanding the precise subcellular distribution of FIKK9.1 is therefore fundamental for elucidating its function and for its validation as a potential therapeutic target for novel antimalarial drugs.[4]
Subcellular Localization of FIKK9.1
Co-localization and immunofluorescence studies have revealed that FIKK9.1 has a multi-compartmental distribution, being found within the parasite itself and also exported into the host cell.[4][5][6]
-
Parasite Cytosol: A significant portion of FIKK9.1 resides within the parasite's own cytosol.[6][7]
-
Apicoplast: The protein has been identified in the apicoplast, a non-photosynthetic plastid organelle essential for parasite metabolism, suggesting a role in processes like fatty acid or isoprenoid synthesis.[4][6]
-
Infected Red Blood Cell (iRBC): FIKK9.1 is exported from the parasite into the host erythrocyte's cytoplasm.[4][5][6]
-
Maurer's Clefts: During its transit into the host cell, FIKK9.1 localizes to the Maurer's clefts.[3][4][5][8][9] These parasite-derived membranous structures are critical hubs for sorting and trafficking parasite proteins, including the major virulence factor PfEMP1, to the iRBC surface.[5]
Data Presentation: Summary of FIKK9.1 Localization
The following table summarizes the reported subcellular locations of FIKK9.1. Currently, the literature provides qualitative descriptions rather than quantitative measurements of the protein's distribution across these compartments.
| Subcellular Compartment | Host or Parasite | Description | References |
| Cytosol | Parasite | A baseline pool of the kinase is maintained within the parasite. | [6][7] |
| Apicoplast | Parasite | A component of the kinase is trafficked to this essential organelle. | [4][6] |
| Maurer's Clefts | iRBC (Parasite-derived) | Utilized as a trafficking station for export into the host cell. | [3][4][5] |
| Cytosol | iRBC (Host) | The kinase is exported into the host cell cytoplasm to interact with host proteins. | [4][5][6] |
Experimental Protocols
The primary method for determining the subcellular localization of FIKK9.1 is the Immunofluorescence Assay (IFA), often in conjunction with co-localization markers for specific organelles.
Protocol: Immunofluorescence Assay (IFA) for FIKK9.1 Localization
This protocol outlines the key steps for visualizing FIKK9.1 in iRBCs.
-
Parasite Culture and Synchronization:
-
P. falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Parasites are synchronized to a specific life-cycle stage (e.g., late trophozoite/early schizont) using methods like sorbitol lysis or magnetic-activated cell sorting (MACS).
-
-
Cell Preparation and Fixation:
-
A thin smear of the iRBC culture is prepared on a glass slide and air-dried.
-
Cells are fixed for 10 minutes at room temperature with a solution of 4% paraformaldehyde and 0.0075% glutaraldehyde in phosphate-buffered saline (PBS).
-
-
Permeabilization and Blocking:
-
Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.
-
Slides are washed three times with PBS.
-
Non-specific antibody binding is blocked by incubating the slides with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
-
Antibody Incubation:
-
Primary Antibodies: The slides are incubated overnight at 4°C with a cocktail of primary antibodies diluted in the blocking buffer. This includes:
-
Anti-FIKK9.1 antibody (e.g., rabbit polyclonal).
-
Antibodies for co-localization markers (e.g., mouse monoclonal anti-MAHRP1 for Maurer's clefts, or anti-ACP for the apicoplast).
-
-
Secondary Antibodies: After washing three times with PBS, slides are incubated for 1 hour at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG and Alexa Fluor 594 goat anti-mouse IgG).
-
-
Staining and Mounting:
-
Nuclei are counterstained with 4′,6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Slides are washed a final time and mounted with an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Images are captured using a confocal laser scanning microscope.
-
Separate channels for each fluorophore are imaged and subsequently merged to determine the degree of co-localization between FIKK9.1 and the organelle-specific markers.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the putative trafficking pathway of FIKK9.1.
Caption: Experimental workflow for FIKK9.1 subcellular localization via IFA.
Caption: Putative trafficking and signaling pathway of exported FIKK9.1.
Functional Implications and Future Directions
The localization of FIKK9.1 to multiple compartments underscores its essential and pleiotropic roles. Its presence in the apicoplast points to a function in parasite metabolism, while its export to the iRBC cytosol and interaction with Maurer's clefts strongly implicates it in host cell remodeling and the trafficking of virulence proteins.[4][5]
Notably, FIKK9.1 has been shown to phosphorylate key components of the RBC cytoskeleton, including spectrin, ankyrin, and band-3.[6][7] These modifications are likely involved in altering the mechanical properties of the iRBC, such as increasing its rigidity, which is a hallmark of P. falciparum infection and contributes to disease pathology.
The essentiality of FIKK9.1 for parasite survival, combined with its structural divergence from human kinases, makes it an attractive target for drug development.[4] Future research should focus on obtaining quantitative data on its compartmental distribution, identifying its full range of substrates in both the parasite and the host cell, and elucidating the specific signaling pathways it governs. This deeper understanding will be critical for designing targeted inhibitors to disrupt its function and combat malaria.
References
- 1. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of essential exported Plasmodium falciparum protein kinases in malaria-infected red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Investigating the Substrate Specificity of FIKK9.1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Plasmodium falciparum FIKK kinase family, a group of serine/threonine kinases exported into the host red blood cell, plays a pivotal role in parasite pathogenesis and survival. Among these, FIKK9.1 has been identified as essential for the parasite's lifecycle, making it a promising target for novel antimalarial therapies. A comprehensive understanding of its substrate specificity is paramount for the development of targeted inhibitors. This technical guide provides a consolidated overview of the current knowledge on FIKK9.1 substrate specificity, including its biochemical properties, identified substrates, and relevant experimental protocols. Furthermore, it outlines the putative signaling pathway of FIKK9.1 and presents a detailed workflow for the identification of its substrates, offering a valuable resource for researchers in the field of malaria drug discovery.
Introduction to the FIKK Kinase Family
The FIKK kinases are a family of 18-26 serine/threonine kinases that are uniquely exported into the host erythrocyte by Plasmodium parasites of the Laverania clade, which includes the virulent human pathogen P. falciparum.[1] These kinases are characterized by a conserved Phe-Ile-Lys-Lys (FIKK) motif located N-terminal to the kinase domain.[1] Unlike many other kinases, they lack the canonical glycine-rich ATP-binding motif.[1] The expansion and diversification of this kinase family in P. falciparum suggest their critical role in host cell remodeling and parasite virulence.[2][3] While some FIKK kinases have overlapping functions, many possess unique phosphorylation fingerprints, indicating distinct roles in parasite biology.[4]
Biochemical Properties of FIKK9.1
FIKK9.1 is a monomeric serine-threonine protein kinase essential for the survival of P. falciparum during its erythrocytic stages.[5] It is localized within the parasite cytosol and is also trafficked to the apicoplast and infected red blood cell (IRBC).[5] Structural analysis reveals that FIKK9.1 consists of an N-terminal Forkhead-associated (FHA)-like domain and a C-terminal kinase domain with a well-defined ATP-binding pocket.[5]
Quantitative Data on FIKK9.1
| Parameter | Value | Reference |
| Native Molecular Weight | 60 ± 1.6 kDa | [5] |
| ATP Binding Dissociation Constant (Kd) | 45.6 ± 2.4 µM | [5] |
| ATP Binding Dissociation Constant (Kd) | 27.8 ± 2.07 µM | [4] |
Substrate Specificity of FIKK9.1
The precise substrate specificity of FIKK9.1 is an active area of investigation. To date, several potential substrates have been identified, primarily components of the red blood cell cytoskeleton.
Identified Substrates of FIKK9.1
| Substrate | Cellular Location | Evidence | Reference |
| Spectrin | Red Blood Cell Cytoskeleton | In vitro phosphorylation | [5] |
| Ankyrin | Red Blood Cell Cytoskeleton | In vitro phosphorylation | [5] |
| Band-3 | Red Blood Cell Membrane | In vitro phosphorylation | [5] |
| Bovine Serum Albumin (BSA) | - (Model Substrate) | In vitro phosphorylation | [4] |
Putative Phosphorylation Motif
A definitive consensus phosphorylation motif for FIKK9.1 has not yet been experimentally validated. However, a peptide with the sequence MFDFHYTLGPMWGTL (P277) has been shown to fit favorably into the binding pocket of FIKK9.1, suggesting a preference for certain residues surrounding the phosphorylation site.[5] Further studies utilizing peptide library screening and mutational analysis are required to elucidate the precise recognition motif.
FIKK9.1 Signaling Pathway
The signaling cascade involving FIKK9.1 is understood to be crucial for parasite survival and the modification of the host cell. While the complete pathway with all its upstream regulators and downstream effectors is yet to be fully elucidated, a putative pathway can be constructed based on current evidence. FIKK9.1 is believed to be involved in the trafficking of virulence proteins and may play a role in pathways related to drug-induced stress.[4] Its phosphorylation of host cytoskeletal proteins suggests a role in altering the mechanical properties of the infected red blood cell, which is critical for parasite survival and egress.
Caption: Putative signaling pathway of FIKK9.1 kinase in P. falciparum-infected erythrocytes.
Experimental Protocols for Substrate Identification
The identification of kinase substrates is a multi-step process that often involves a combination of in silico, in vitro, and in vivo approaches. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for FIKK9.1
This protocol describes a general framework for assessing the phosphorylation of a putative substrate by recombinant FIKK9.1 in vitro.
Materials:
-
Recombinant, purified FIKK9.1 kinase
-
Putative substrate protein or peptide
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager or anti-phosphoserine/threonine antibodies for Western blotting
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. A typical 25 µL reaction includes:
-
5 µL of 5x Kinase Buffer
-
1-5 µg of substrate protein
-
100-200 ng of recombinant FIKK9.1
-
5 µL of 100 µM ATP (containing [γ-³²P]ATP for radioactive detection)
-
Nuclease-free water to a final volume of 25 µL
-
-
Initiate the reaction by adding the ATP solution and incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection:
-
Dry the gel.
-
Expose the dried gel to a phosphor screen and visualize using a phosphorimager.
-
-
For non-radioactive detection (Western Blot):
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated serine or threonine residues.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow for Substrate Identification
A comprehensive approach to identify novel FIKK9.1 substrates can be achieved through a combination of proteomic techniques.
Caption: Experimental workflow for the identification of FI.KK9.1 substrates.
Conclusion and Future Directions
FIKK9.1 represents a validated and promising drug target for the development of novel antimalarial therapeutics. While significant strides have been made in characterizing its biochemical properties and identifying potential substrates, a more detailed understanding of its substrate specificity is crucial for the rational design of potent and selective inhibitors. Future research should focus on:
-
Defining the consensus phosphorylation motif: Utilizing peptide library screening and phosphoproteomic analysis of FIKK9.1 knockout or knockdown parasite lines will be instrumental in determining the precise amino acid sequence recognized by FIKK9.1.
-
Quantitative kinetic analysis: Determining the kinetic parameters (Km and kcat) for the phosphorylation of validated substrates will provide a quantitative measure of substrate preference.
-
Elucidating the complete signaling pathway: Identifying the upstream activators and downstream effectors of FIKK9.1 will provide a more comprehensive picture of its role in parasite biology and pathogenesis.
Addressing these knowledge gaps will not only advance our fundamental understanding of P. falciparum biology but will also significantly contribute to the development of next-generation antimalarial drugs targeting this essential kinase.
References
- 1. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Culture of Plasmodium falciparum and Evaluation of FIKK9.1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FIKK kinase family in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, represents a novel class of potential drug targets.[1] These serine/threonine protein kinases are exported into the host red blood cell and are implicated in host cell remodeling and parasite virulence.[1][2] Notably, FIKK9.1 has been identified as a kinase essential for the parasite's survival during its erythrocytic stages, making it a particularly attractive target for antimalarial drug development.[3][4]
This document provides detailed protocols for the in vitro cultivation of P. falciparum and for assessing the activity of potential inhibitors, which can be adapted for compounds targeting FIKK9.1. While a specific experimental protocol for a compound designated "Fikk9.1-IN-1" is not available in the current scientific literature, the methodologies described herein are standard for the in vitro screening of antimalarial drug candidates.
Quantitative Data Summary
The following tables summarize key quantitative data related to the FIKK9.1 kinase and the in vitro antimalarial activity of identified inhibitors.
Table 1: Biochemical Properties of P. falciparum FIKK9.1 Kinase
| Property | Value | Reference |
| Molecular Weight | 60 ± 1.6 kDa | [4][5] |
| ATP Binding Dissociation Constant (Kd) | 27.8 ± 2.07 µM | [3] |
| ATP Binding Dissociation Constant (Kd) | 45.6 ± 2.4 µM | [4][5] |
Table 2: In Vitro Antimalarial Activity of FIKK9.1 Inhibitors against P. falciparum (Pf3D7 strain)
| Compound | IC50 (µg/mL) | Reference |
| Heterocycle 1 (1,3-selenazolidin-2-imine derivative) | 3.2 ± 0.27 | [3] |
| Heterocycle 2 (Thiophene derivative) | 3.13 ± 0.16 | [3] |
Experimental Protocols
In Vitro Cultivation of Asexual Erythrocytic Stages of Plasmodium falciparum
This protocol describes the standard method for the continuous in vitro culture of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+)
-
Complete Medium:
-
RPMI 1640 with L-glutamine and 25 mM HEPES
-
0.5% Albumax I or 10% human serum
-
25 mM Sodium Bicarbonate
-
10 µg/mL Gentamicin
-
0.5 mM Hypoxanthine
-
-
Gas mixture: 5% CO2, 5% O2, 90% N2 or 1% O₂, 5% CO₂, 94% N₂[6][7]
-
37°C incubator
-
Sterile culture flasks
-
Centrifuge
Procedure:
-
Prepare the complete medium and warm it to 37°C.
-
Wash human erythrocytes three times with RPMI 1640.
-
Initiate the culture by adding cryopreserved or existing parasite stock to the complete medium with erythrocytes to achieve a starting parasitemia of ~0.5% and a hematocrit of 2-5%.
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture, and place it in a 37°C incubator.
-
Maintain the culture by changing the medium daily.
-
Monitor the parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and counting the number of parasitized red blood cells out of 500-1000 total red blood cells.
-
When the parasitemia reaches 5-8%, sub-culture by adding fresh erythrocytes to reduce the parasitemia back to ~0.5%.
In Vitro Antimalarial Drug Sensitivity Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture at 1% parasitemia and 2% hematocrit.
-
Complete medium
-
Test compound (e.g., a potential FIKK9.1 inhibitor) dissolved in DMSO to create a stock solution.
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete medium in a 96-well plate. Include a no-drug control and a positive control (e.g., Chloroquine).
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72-96 hours under the same conditions as the bulk culture.[6]
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for in vitro culture and drug sensitivity testing of P. falciparum.
Caption: Putative signaling and functional roles of FIKK9.1 in P. falciparum-infected erythrocytes.
References
- 1. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Towards clinically relevant dose ratios for Cabamiquine and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fikk9.1-IN-1 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fikk9.1-IN-1 is a potent inhibitor of the Plasmodium falciparum serine/threonine protein kinase FIKK9.1. This kinase is essential for the parasite's survival, playing a crucial role in protein trafficking and host cell remodeling, making it a promising target for novel antimalarial therapies. This compound demonstrates anti-malarial activity by interacting with the ATP-binding site of FIKK9.1, thereby disrupting the parasite's life cycle and leading to its death.[1] The FIKK kinase family is unique to Apicomplexan parasites, and their atypical ATP-binding pocket presents an opportunity for the development of selective inhibitors.[2] These application notes provide detailed protocols for utilizing this compound in in vitro kinase inhibition assays to assess its potency and selectivity against FIKK9.1.
Product Information
| Product Name | This compound |
| Target | Plasmodium falciparum FIKK9.1 Kinase |
| Mechanism of Action | ATP-competitive inhibitor |
| Biological Activity | Antimalarial agent with an IC50 of 2.68 µg/mL against P. falciparum[1] |
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.48 g/mol |
| CAS Number | 2419543-15-1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of FIKK9.1 and the general workflow for a kinase inhibition assay.
Caption: Putative signaling pathway of P. falciparum FIKK9.1 and the inhibitory action of this compound.
Caption: General experimental workflow for a FIKK9.1 kinase inhibition assay.
Experimental Protocols
This section provides detailed protocols for performing a kinase inhibition assay with this compound using either a generic protein substrate (BSA) or a specific peptide substrate. The recommended detection method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
Reagents and Materials
-
Recombinant P. falciparum FIKK9.1 (expressed in E. coli or insect cells)
-
This compound
-
Substrate: Bovine Serum Albumin (BSA) or synthetic peptide P277 (MFDFHYTLGPMWGTL)
-
Adenosine Triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
DMSO
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Protocol 1: Kinase Inhibition Assay using BSA as a Substrate
This protocol is adapted from methodologies showing that FIKK9.1 can phosphorylate a generic substrate like BSA.[3]
1. Reagent Preparation:
-
Recombinant FIKK9.1: Prepare a working solution of recombinant FIKK9.1 in Kinase Buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 nM is recommended.
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO, and then further dilute in Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
BSA Substrate: Prepare a stock solution of BSA in deionized water. A final concentration of 1-5 µM in the assay is a good starting point.
-
ATP: Prepare a stock solution of ATP in deionized water. The final concentration in the assay should be close to the Km of FIKK9.1 for ATP, if known. A starting concentration of 10-50 µM is recommended.
2. Assay Procedure:
-
Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of the FIKK9.1 enzyme solution to each well, except for the negative control wells (add 5 µL of Kinase Buffer instead).
-
Add 2.5 µL of the BSA substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 15 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure ADP production by following the ADP-Glo™ Kinase Assay manufacturer's protocol. Briefly:
-
Add 15 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Inhibition Assay using a Specific Peptide Substrate
This protocol utilizes a known peptide substrate for FIKK9.1, P277 (MFDFHYTLGPMWGTL).[4]
1. Reagent Preparation:
-
Recombinant FIKK9.1, this compound, and ATP: Prepare as described in Protocol 1.
-
Peptide Substrate (P277): Synthesize and purify the peptide P277. Prepare a stock solution in an appropriate buffer (e.g., deionized water with 0.1% TFA). A final concentration of 10-100 µM in the assay is recommended.
2. Assay Procedure:
The assay procedure is identical to Protocol 1, with the exception of the substrate used.
-
Add 2.5 µL of the diluted this compound or DMSO to the wells of a 384-well plate.
-
Add 5 µL of the FIKK9.1 enzyme solution to each well (except negative controls).
-
Add 2.5 µL of the P277 peptide substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Follow steps 5-7 from Protocol 1 for incubation, detection, and data analysis.
3. Data Analysis:
The data analysis is the same as described in Protocol 1 to determine the IC50 value of this compound.
Data Presentation
The quantitative data from the kinase inhibition assays should be summarized in a clear and structured table for easy comparison.
| Inhibitor | Target Kinase | Substrate | Assay Method | IC50 |
| This compound | FIKK9.1 | BSA | ADP-Glo™ | Experimental Value |
| This compound | FIKK9.1 | Peptide P277 | ADP-Glo™ | Experimental Value |
| Positive Control | FIKK9.1 | Used Substrate | ADP-Glo™ | Known IC50 |
Troubleshooting
-
High background signal: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. Optimize the concentration of the kinase to a level that gives a robust signal without being excessive.
-
Low signal-to-noise ratio: Optimize the concentrations of the kinase, substrate, and ATP. Increase the incubation time for the kinase reaction or the detection step.
-
Inconsistent results: Ensure accurate pipetting, especially with small volumes. Maintain consistent incubation times and temperatures. Check the stability of the recombinant enzyme.
Conclusion
These protocols provide a framework for the in vitro characterization of this compound as an inhibitor of P. falciparum FIKK9.1. The use of a robust and sensitive assay like the ADP-Glo™ Kinase Assay will enable researchers to accurately determine the potency of this compound and can be adapted for screening other potential inhibitors against this important antimalarial drug target. The identification of specific substrates for FIKK9.1, such as the P277 peptide, allows for the development of more targeted and potentially more sensitive assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fikk9.1-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fikk9.1-IN-1 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase FIKK9.1. This serine/threonine kinase is exported into the host red blood cell upon infection and is known to phosphorylate key erythrocyte cytoskeletal proteins, including spectrin, ankyrin, and band-3.[1] Inhibition of FIKK9.1 disrupts the parasite life cycle, making this compound a valuable tool for studying the host-parasite interactions and a potential starting point for the development of novel antimalarial therapeutics.
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell-based antimalarial assays.
Data Presentation: Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible results in cell-based assays. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to prepare stock solutions in 100% DMSO.
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Forms a clear solution. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not recommended for primary stock solutions. |
Note: Data is based on information from commercially available sources. It is recommended to perform your own solubility tests.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10 minutes) may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol for Plasmodium falciparum Growth Inhibition Assay using SYBR Green I
This protocol describes a common method for assessing the antimalarial activity of this compound by measuring the inhibition of parasite proliferation using the DNA-intercalating dye SYBR Green I.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain), synchronized at the ring stage
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (10 mM in DMSO)
-
Artemisinin or Chloroquine (positive control)
-
DMSO (vehicle control)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (containing 2X SYBR Green I in a buffer of 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100)
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare Parasite Culture:
-
Maintain a continuous culture of P. falciparum in human RBCs at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Compound Dilution and Plating:
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.
-
Add 100 µL of the diluted this compound, positive control, and vehicle control to the respective wells of a 96-well plate. Each condition should be tested in triplicate.
-
-
Addition of Parasites:
-
Add 100 µL of the prepared parasite suspension (1% parasitemia, 2% hematocrit) to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected RBCs) from all readings.
-
Normalize the fluorescence signal of the treated wells to the vehicle control (100% growth).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
FIKK9.1 Signaling Pathway in Infected Erythrocytes
Caption: FIKK9.1 signaling in infected red blood cells.
Experimental Workflow for P. falciparum Growth Inhibition Assay
Caption: Workflow for SYBR Green I based assay.
References
Application Notes and Protocols for Determining the IC50 of Fikk9.1-IN-1 Against Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Plasmodium falciparum FIKK protein kinase family, particularly FIKK9.1, represents a novel and promising target for antimalarial drug development. FIKK9.1 is a serine-threonine kinase that is essential for parasite survival.[1][2][3] It is exported by the parasite into the host red blood cell (RBC), where it is localized in the parasite cytosol with components trafficked to the apicoplast and the infected RBC.[1][3] Within the host cell, FIKK9.1 is implicated in the phosphorylation of RBC cytoskeletal proteins, including spectrin, ankyrin, and band-3, suggesting a role in host cell remodeling to support parasite growth and survival.[1][3]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Fikk9.1-IN-1, a putative inhibitor of FIKK9.1, against asexual intra-erythrocytic stages of P. falciparum. The protocol is based on the widely used SYBR Green I-based fluorescence assay, which measures parasite proliferation by quantifying the amount of parasite DNA.[2][4] This method is a reliable, high-throughput, and cost-effective alternative to traditional isotopic assays.[4]
Signaling Pathway of FIKK9.1 in Infected Erythrocytes
The FIKK9.1 kinase is translocated from the parasite into the host erythrocyte cytoplasm. Within the host cell, it is known to phosphorylate key components of the erythrocyte membrane skeleton. This phosphorylation is believed to contribute to the increased rigidity of infected erythrocytes and the overall remodeling of the host cell, which are crucial for parasite survival and virulence.
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
This protocol outlines the steps to determine the IC50 value of this compound against synchronized, ring-stage P. falciparum cultures.
Materials and Reagents
Table 1: Materials and Reagents
| Item | Supplier | Catalog No. |
|---|---|---|
| P. falciparum strains (e.g., 3D7, Dd2) | ATCC/MR4 | MRA-102, MRA-150 |
| Human O+ Red Blood Cells | Local Blood Bank | - |
| RPMI 1640 Medium | Gibco | 11875093 |
| Albumax II | Gibco | 11021037 |
| Hypoxanthine | Sigma-Aldrich | H9636 |
| Gentamicin | Gibco | 15750060 |
| SYBR Green I Nucleic Acid Gel Stain (10,000X) | Invitrogen | S7563 |
| This compound | - | - |
| Chloroquine (Control) | Sigma-Aldrich | C6628 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
| Lysis Buffer (Tris, EDTA, Saponin) | - | - |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Gas Mixture (5% CO₂, 5% O₂, 90% N₂) | - | - |
Preparation of Solutions
-
Complete Medium (R-10): RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 0.2% sodium bicarbonate, and 10 µg/mL gentamicin.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100.
-
SYBR Green I Working Solution: Dilute the 10,000X SYBR Green I stock solution 1:500 in lysis buffer to get a 20X working solution. Prepare fresh and protect from light.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and a 1 mM stock of chloroquine in 100% DMSO.
Experimental Workflow
Step-by-Step Procedure
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human O+ erythrocytes at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Compound Plating:
-
Prepare a 2-fold serial dilution of this compound in complete medium in a separate 96-well plate. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Include wells for a positive control (e.g., chloroquine), a negative control (no drug, 100% parasite growth), and a background control (uninfected RBCs).
-
Transfer 100 µL of the diluted compounds and controls to the final assay plate.
-
-
Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2% in complete medium.
-
Add 100 µL of the parasite suspension to each well of the pre-dosed 96-well plate. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[5]
-
Lysis and Staining:
-
After the 72-hour incubation, add 100 µL of the freshly prepared lysis buffer containing 20X SYBR Green I to each well.[1]
-
Mix gently and incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[1][5]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence value of the uninfected RBC wells (background) from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula:
% Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Negative Control Well) * 100 ]
-
IC50 Determination: Plot the percentage inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value, which is the concentration of the compound that inhibits 50% of parasite growth.
Data Presentation
The IC50 values should be presented in a clear, tabular format, including data from at least three independent experiments.
Table 2: IC50 Values of this compound against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) ± SD (n=3) | Selectivity Index (SI)* |
|---|---|---|---|
| This compound | 3D7 (Chloroquine-sensitive) | [Insert Value] | [Insert Value] |
| This compound | Dd2 (Chloroquine-resistant) | [Insert Value] | [Insert Value] |
| Chloroquine (Control) | 3D7 (Chloroquine-sensitive) | [Insert Value] | [Insert Value] |
| Chloroquine (Control) | Dd2 (Chloroquine-resistant) | [Insert Value] | [Insert Value] |
*Selectivity Index (SI) is calculated as the ratio of the compound's cytotoxicity (e.g., CC50 on a mammalian cell line) to its antiplasmodial activity (IC50). A higher SI value indicates greater selectivity for the parasite.
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.7.7. Antimalarial Assay (IC50 Determination) [bio-protocol.org]
Application of Fikk9.1-IN-1 in High-Throughput Screening for Antimalarials
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. The Plasmodium falciparum FIKK kinase family, a group of serine/threonine kinases unique to apicomplexan parasites, presents a promising class of drug targets.[1] These kinases are exported into the host erythrocyte and are involved in host cell remodeling, a process crucial for parasite survival and virulence.[2][3] One member of this family, PfFikk9.1, has been identified as essential for parasite survival, making it an attractive target for therapeutic intervention.[4]
Fikk9.1-IN-1 is a known inhibitor of PfFikk9.1 and demonstrates antimalarial activity.[5] This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of PfFikk9.1. The protocols described herein cover both a biochemical-based primary screen to identify direct inhibitors of PfFikk9.1 and a cell-based secondary screen to assess whole-parasite activity.
Mechanism of Action of this compound
This compound is an inhibitor of the P. falciparum protein kinase PfFikk9.1.[5] The FIKK kinases are characterized by a conserved FIKK motif and are exported to the cytoplasm of the infected red blood cell.[2] Within the host cell, these kinases phosphorylate various parasite and host proteins, including components of the erythrocyte membrane skeleton such as spectrin and ankyrin.[3] This phosphorylation is critical for remodeling the host cell, which includes altering its rigidity and facilitating the transport of key parasite proteins, like the virulence factor PfEMP1, to the erythrocyte surface.[2][6] By inhibiting the kinase activity of PfFikk9.1, this compound is thought to disrupt these essential remodeling processes, leading to parasite death.[4] The inhibitor likely acts by competing with ATP for binding to the kinase's active site.[4]
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive data on the biochemical potency, selectivity, and cytotoxicity of this compound is not yet publicly available and would need to be determined experimentally.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Antimalarial Activity (IC50) | 2.68 µg/mL | Plasmodium falciparum | Whole-cell parasite growth inhibition | [5] |
| Biochemical Potency (IC50) | Data not available | Recombinant PfFikk9.1 | Kinase activity assay | - |
| Selectivity | Data not available | Panel of human and/or Plasmodium kinases | Kinase activity assay | - |
| Cytotoxicity (CC50) | Data not available | e.g., HEK293, HepG2 | Cell viability assay | - |
Signaling Pathway
Caption: Hypothetical signaling pathway of PfFikk9.1 in the infected erythrocyte and the inhibitory action of this compound.
Experimental Protocols
High-Throughput Screening Workflow
The proposed HTS workflow consists of a primary biochemical screen to identify direct inhibitors of PfFikk9.1, followed by a secondary whole-cell screen to confirm antimalarial activity and triage compounds that are not cell-permeable or are cytotoxic.
Caption: High-throughput screening workflow for the identification of PfFikk9.1 inhibitors.
Primary Screen: Biochemical Kinase Assay Protocol (ADP-Glo™)
This protocol is adapted for a 384-well plate format and is based on the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[7][8]
a. Materials and Reagents:
-
Recombinant purified PfFikk9.1 kinase
-
Suitable kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate if known)
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (prepare fresh in Kinase Reaction Buffer)
-
384-well white, opaque assay plates
-
Plate reader capable of measuring luminescence
b. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the compound library and this compound in DMSO. Using an acoustic liquid handler, dispense 25-50 nL of each compound solution into the appropriate wells of a 384-well assay plate. Also, dispense DMSO alone for the "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme and Substrate Addition: Prepare a master mix of PfFikk9.1 kinase and the substrate in Kinase Reaction Buffer. Add 5 µL of this mix to each well, except for the "no enzyme" control wells.
-
Initiate Kinase Reaction: Prepare the ATP solution in Kinase Reaction Buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL. The final ATP concentration should be at or near the Km for PfFikk9.1, if known.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and develop the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
c. Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Luminescencecompound - Luminescencebackground) / (Luminescenceno inhibitor - Luminescencebackground)])
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC₅₀ value.
Secondary Screen: Cell-Based Antimalarial Assay Protocol (SYBR Green I)
This protocol is adapted for a 96-well plate format and uses the SYBR Green I dye to quantify parasite DNA, thereby measuring parasite proliferation.[9][10]
a. Materials and Reagents:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Confirmed hits from the primary screen and this compound.
-
Complete culture medium (e.g., RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine).
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I.
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
b. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and this compound in complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells with medium only as a negative control (100% growth).
-
Parasite Addition: Add 100 µL of the synchronized parasite culture to each well. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Cell Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of SYBR Green I Lysis Buffer to each well. Mix thoroughly by pipetting.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Measure the fluorescence of each well using a fluorescence plate reader.
c. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Conclusion
The protocols and information provided in this document are intended to guide researchers in the application of this compound as a tool compound for the high-throughput screening of novel antimalarial agents targeting PfFikk9.1. The proposed HTS workflow, combining a biochemical primary screen with a cell-based secondary screen, offers a robust strategy for identifying and validating new inhibitors. The development of novel PfFikk9.1 inhibitors holds the potential to contribute significantly to the pipeline of new antimalarial drugs with novel mechanisms of action, which is critical in the fight against drug-resistant malaria. Further characterization of this compound and newly identified hits for their biochemical potency, selectivity, and cytotoxicity will be essential next steps in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum FIKK Kinase Members Target Distinct Components of the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.plos.org [journals.plos.org]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
Application Notes: Fikk9.1-IN-1 for Investigating Host Cell Remodeling by P. falciparum
For Research Use Only
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, extensively remodels its host red blood cell (RBC) to ensure its survival, replication, and propagation. This remodeling process is orchestrated by a large number of parasite proteins exported into the host cell cytoplasm. Among these are the FIKK kinases, a family of serine/threonine kinases unique to the Laverania subgenus, which includes P. falciparum. These kinases play a crucial role in phosphorylating host cytoskeletal proteins, thereby altering the mechanical properties and function of the infected erythrocyte (iRBC).
The FIKK kinase family, named for a conserved Phe-Ile-Lys-Lys motif, has expanded significantly in P. falciparum to include approximately 20 members, most of which are exported to the host cell. Fikk9.1, a member of this family, is essential for parasite survival and has been shown to phosphorylate key RBC cytoskeletal components, including spectrin, ankyrin, and band 3.[1][2] These phosphorylation events are critical for changes in RBC deformability and cytoadherence, hallmarks of malaria pathology.
Fikk9.1-IN-1 is a potent inhibitor of Fikk9.1 kinase.[3] It serves as a powerful chemical tool for researchers, scientists, and drug development professionals to investigate the specific role of Fikk9.1 in host cell remodeling, validate it as a therapeutic target, and screen for novel antimalarial compounds. These application notes provide detailed protocols for using this compound to study its effects on P. falciparum growth, kinase activity, and host cell modifications.
Product Information
| Product Name | This compound |
| Target | Fikk9.1 Kinase |
| Description | A small molecule inhibitor designed to interact with the ATP-binding residues of P. falciparum Fikk9.1 kinase.[3] |
| Appearance | Provided as a solid or in solution (specify concentration and solvent) |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data
The following tables summarize key quantitative data for Fikk9.1 kinase and the this compound inhibitor.
Table 1: this compound Inhibitor Activity
| Parameter | Value | Assay Condition |
|---|
| IC₅₀ (Antimalarial Activity) | 2.68 µg/mL | P. falciparum in vitro growth inhibition assay.[3][4] |
Table 2: Fikk9.1 Kinase Biochemical Data
| Parameter | Value | Method |
|---|---|---|
| ATP Binding Dissociation Constant (Kd) | 45.6 ± 2.4 µM | Isothermal Titration Calorimetry (ITC).[1][2] |
| Molecular Weight (recombinant) | 60 ± 1.6 kDa | Size-exclusion chromatography.[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Fikk9.1 in host cell remodeling and a general workflow for investigating the effects of this compound.
Caption: Fikk9.1 signaling pathway in host cell remodeling.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant Fikk9.1 by quantifying ADP production.
Materials:
-
Recombinant Fikk9.1 kinase domain
-
This compound
-
Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide identified from library screens)[2]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. Include a DMSO-only control.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of Assay Buffer. b. Add 2.5 µL of this compound dilution or DMSO control. c. Add 2.5 µL of a solution containing recombinant Fikk9.1 and substrate peptide in Assay Buffer. d. Pre-incubate for 10 minutes at room temperature. e. Initiate the reaction by adding 2.5 µL of ATP solution. Final concentrations should be ~100 nM kinase, 10 µM substrate, and 10 µM ATP. f. Incubate for 60 minutes at room temperature.
-
ADP Detection: a. Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: P. falciparum Asexual Stage Growth Inhibition Assay
This assay determines the IC₅₀ of this compound against the blood stages of the parasite.
Materials:
-
Synchronized P. falciparum ring-stage culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit.
-
Complete parasite culture medium (RPMI-1640 supplemented with Albumax II, hypoxanthine, and gentamicin).
-
This compound
-
96-well flat-bottom plates
-
SYBR™ Green I nucleic acid stain
-
Lysis Buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
Procedure:
-
Compound Plating: Prepare a 2-fold serial dilution of this compound in complete medium in a 96-well plate. Include wells with no drug (positive growth control) and wells with uninfected RBCs (background control).
-
Parasite Addition: Add 180 µL of the synchronized ring-stage parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 1% O₂).
-
Lysis and Staining: a. Mix the contents of each well by aspiration. b. Transfer 100 µL from each well to a new 96-well black plate. c. Add 100 µL of Lysis Buffer containing a 1:5000 dilution of SYBR™ Green I to each well. d. Incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Read fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of growth inhibition relative to the no-drug control and determine the IC₅₀.
Protocol 3: Immunofluorescence Assay for Protein Localization
This protocol is used to visualize the localization of Fikk9.1 or its substrates within the iRBC and assess changes upon inhibitor treatment.
Materials:
-
Synchronized P. falciparum trophozoite-stage culture.
-
This compound (at 1x and 5x IC₅₀).
-
Phosphate-buffered saline (PBS).
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization/Blocking Solution: 0.1% Triton X-100 and 3% BSA in PBS.
-
Primary antibody (e.g., anti-Fikk9.1, anti-phospho-spectrin).
-
Fluorophore-conjugated secondary antibody.
-
DAPI stain for nuclear visualization.
-
Antifade mounting medium.
-
Glass slides and coverslips.
Procedure:
-
Cell Treatment: Treat the parasite culture with this compound or DMSO for a defined period (e.g., 6 hours).
-
Cell Fixation: a. Wash iRBCs with PBS. b. Resuspend the cell pellet in Fixation Solution and incubate for 30 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization and Blocking: a. Resuspend the fixed cells in Permeabilization/Blocking Solution. b. Incubate for 1 hour at room temperature.
-
Antibody Staining: a. Incubate cells with the primary antibody (diluted in blocking solution) overnight at 4°C. b. Wash cells three times with PBS. c. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. d. Wash cells three times with PBS.
-
Mounting and Imaging: a. Resuspend the final cell pellet in a small volume of PBS containing DAPI. b. Mount a drop of the cell suspension on a slide with antifade medium and seal with a coverslip. c. Image using a fluorescence or confocal microscope.
Protocol 4: RBC Deformability Assay by Ektacytometry
This protocol measures changes in iRBC deformability, a key phenotype modulated by cytoskeleton phosphorylation.
Materials:
-
Synchronized late-stage (trophozoite/schizont) P. falciparum culture.
-
This compound (at 1x and 5x IC₅₀).
-
Uninfected RBCs (control).
-
Laser-assisted optical rotational cell analyzer (LORCA).
-
Isotonic polyvinylpyrrolidone (PVP) solution.
Procedure:
-
Cell Treatment: Treat parasite cultures with this compound or DMSO for 12-24 hours.
-
Sample Preparation: a. Purify late-stage iRBCs using a magnetic separation column (MACS) to achieve high parasitemia. b. Resuspend the purified iRBCs and control uninfected RBCs in the PVP solution at a defined hematocrit.
-
Ektacytometry Measurement: a. Introduce the cell suspension into the LORCA device, maintained at 37°C. b. Apply a range of defined shear stresses (e.g., 0.3 to 30 Pa). c. The instrument measures the laser diffraction pattern, from which an Elongation Index (EI) is calculated at each shear stress.
-
Data Analysis: Plot the EI as a function of shear stress. Compare the deformability curves of treated iRBCs, untreated iRBCs, and uninfected RBCs. An increase in the EI indicates greater deformability, suggesting the inhibitor has reversed the rigidification caused by the parasite.
References
Application Notes and Protocols for In Vivo Administration of Fikk9.1-IN-1 in Mouse Models
Disclaimer: As of late 2025, publicly available data on the in vivo administration and dosage of Fikk9.1-IN-1 in mouse models is limited. The following application notes and protocols are based on general principles for the in vivo study of small molecule kinase inhibitors and data from preclinical studies of other inhibitors. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Introduction
This compound is an inhibitor of the FIKK9.1 kinase, a protein expressed by the malaria parasite Plasmodium falciparum.[1] It has been identified as a potential antimalarial agent that disrupts the parasite's life cycle.[1] To evaluate the efficacy, pharmacokinetics, and potential toxicity of this compound in vivo, robust and well-defined protocols for its administration in mouse models are essential. These notes provide a generalized framework for such studies.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table presents a hypothetical dosing regimen based on common practices for other small molecule inhibitors in mouse models.
Table 1: Hypothetical Formulation and Dosing of this compound in Mouse Models
| Administration Route | Vehicle | Dose Range (mg/kg) | Dosing Schedule |
| Intraperitoneal (IP) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 10 - 50 | Once daily |
| Oral Gavage (PO) | 0.5% Methylcellulose in sterile water | 25 - 100 | Once or twice daily |
| Intravenous (IV) | 10% DMSO, 90% Saline | 1 - 10 | Once or twice weekly |
| Subcutaneous (SC) | 5% DMSO, 40% PEG 300, 5% Tween 80, 50% ddH₂O | 25 - 75 | Once daily or every other day |
Note: The optimal vehicle and dose must be determined empirically. Solubility and stability of this compound in the chosen vehicle should be confirmed prior to in vivo studies.
Experimental Protocols
In Vivo Efficacy Study in a Malaria Mouse Model
This protocol describes a general procedure to assess the in vivo antimalarial efficacy of this compound in a mouse model of malaria.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)
-
Plasmodium berghei infected red blood cells
-
6-8 week old female BALB/c mice
-
Sterile syringes and needles for injection
-
Tools for blood collection (e.g., lancets, micro-hematocrit tubes)
-
Microscope and slides for parasitemia determination
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Infection: Infect mice by intraperitoneal injection of 1x10⁵ P. berghei infected red blood cells.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control drug) with at least 5 mice per group.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the appropriate vehicle to the final desired concentration.
-
Compound Administration: Begin treatment 24 hours post-infection. Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) based on the dosing schedule (e.g., once daily for 4 days).
-
Monitoring Parasitemia: Starting on day 3 post-infection, prepare thin blood smears from a tail snip of each mouse. Stain the smears with Giemsa stain and determine the percentage of infected red blood cells by light microscopy.
-
Monitoring Animal Health: Monitor the mice daily for clinical signs of malaria (e.g., ruffled fur, lethargy, weight loss) and any signs of compound toxicity. Record body weight daily.
-
Endpoint: The experiment can be terminated when the parasitemia in the control group reaches a predetermined level (e.g., >30%) or when mice in the control group become moribund. Collect blood and organs for further analysis if required.
Pharmacokinetic (PK) Study
This protocol provides a general outline for a PK study of this compound in mice.
Materials:
-
This compound
-
Vehicle solution
-
6-8 week old male C57BL/6 mice
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge for plasma separation
-
LC-MS/MS or other analytical instrumentation for compound quantification
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice and divide them into groups based on the time points for blood collection.
-
Compound Administration: Administer a single dose of this compound to the mice via the desired route (e.g., intravenous or oral gavage).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose), collect blood from a cohort of mice into tubes containing anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
References
Application Note: Quantitative Western Blot Analysis of FIKK9.1 Phosphorylation Upon Treatment with Fikk9.1-IN-1
Audience: Researchers, scientists, and drug development professionals in parasitology and kinase inhibitor research.
Abstract: This document provides a detailed protocol for the analysis of FIKK9.1 phosphorylation status in Plasmodium falciparum-infected erythrocytes treated with the specific inhibitor, Fikk9.1-IN-1. FIKK9.1 is an exported serine/threonine kinase essential for parasite survival, making it a key target for antimalarial drug development.[1][2][3] The following protocols outline the procedures for parasite culture, inhibitor treatment, protein extraction, and quantitative Western blot analysis to assess the efficacy of this compound in a cellular context.
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, exports a family of kinases known as FIKK kinases into the host red blood cell (RBC).[4][5][6] These kinases are crucial for remodeling the host cell to support parasite survival and virulence.[4][7] The FIKK family member, FIKK9.1, is a serine/threonine kinase that has been identified as essential for the parasite's survival during its blood stage, making it a promising antimalarial drug target.[1][2][3]
This compound is a small molecule inhibitor designed to interact with the ATP-binding site of FIKK9.1, thereby blocking its kinase activity.[8] In vitro studies have demonstrated its ability to inhibit FIKK9.1-mediated phosphorylation.[1] This application note provides a comprehensive methodology to quantify the inhibition of FIKK9.1 autophosphorylation (a common mechanism for kinase regulation) in a biological setting using quantitative Western blotting. The protocol is designed to ensure reproducibility and accuracy, critical for evaluating the potency of kinase inhibitors in a drug development pipeline.
Hypothetical Signaling Pathway and Inhibition
FIKK9.1 is an exported kinase that likely plays a role in phosphorylating both parasite and host cell proteins to modulate cellular processes. A hypothetical signaling cascade could involve an upstream activating signal within the infected red blood cell (iRBC) that promotes FIKK9.1 autophosphorylation, leading to its activation. Activated FIKK9.1 would then phosphorylate downstream substrates, contributing to host cell remodeling and parasite survival. This compound acts by competing with ATP, preventing the autophosphorylation step and thus inhibiting all downstream signaling.
Caption: Hypothetical FIKK9.1 signaling and inhibition pathway.
Experimental Workflow
The overall workflow involves culturing P. falciparum-infected erythrocytes, treating them with varying concentrations of this compound, lysing the cells to extract proteins, and finally performing a quantitative Western blot to detect the levels of phosphorylated FIKK9.1 relative to the total FIKK9.1 protein.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Parasite Culture: P. falciparum strain (e.g., 3D7), Human O+ erythrocytes, RPMI-1640 medium, Albumax II, Gentamicin.
-
Inhibitor: this compound (stock solution in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][10] The addition of inhibitors is critical to prevent protein degradation and dephosphorylation after cell lysis.[10][11][12][13]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Bis-Tris gels, MOPS or MES running buffer, Protein molecular weight standards.
-
Western Blot: PVDF membrane, Transfer buffer.
-
Antibodies:
-
Primary: Rabbit anti-phospho-FIKK9.1 (phospho-specific), Mouse anti-FIKK9.1 (total protein).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Milk should be avoided as it contains phosphoproteins that can increase background noise.[14]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Protocols
Parasite Culture and Inhibitor Treatment
-
Culture P. falciparum in human erythrocytes using standard methods to achieve a synchronized culture at the trophozoite stage.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) must be included. Suggested concentrations: 0 µM (Vehicle), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.
-
Treat the synchronized parasite cultures with the different concentrations of this compound for 4 hours.
-
After incubation, harvest the infected erythrocytes by centrifugation. Wash the cell pellet twice with ice-cold 1x PBS to remove any residual medium and inhibitor.
Protein Extraction and Quantification
-
Lyse the cell pellets by adding ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[10][11]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.[10]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay. This step is crucial for ensuring equal loading in the subsequent Western blot.[15]
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with Lysis Buffer. Add 4x SDS-PAGE sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[15] Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[16]
-
Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using a stain like Ponceau S.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies (anti-phospho-FIKK9.1 and anti-total-FIKK9.1) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and capture the chemiluminescent signal using a digital imaging system. It is important to ensure the signal is within the linear range of detection and not saturated.[17][18]
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity for both phosphorylated FIKK9.1 (p-FIKK9.1) and total FIKK9.1 for each sample. The p-FIKK9.1 signal should be normalized to the total FIKK9.1 signal to account for any variations in protein loading.
Quantitative Data Summary
The following table presents hypothetical data from the experiment described. Band intensities were measured using densitometry software. The ratio of p-FIKK9.1 to total FIKK9.1 is calculated and then normalized to the vehicle control (set to 100%).
| This compound (µM) | p-FIKK9.1 Intensity (Arbitrary Units) | Total FIKK9.1 Intensity (Arbitrary Units) | Ratio (p-FIKK9.1 / Total FIKK9.1) | Normalized p-FIKK9.1 Level (%) |
| 0 (Vehicle) | 15,230 | 15,500 | 0.983 | 100.0 |
| 0.1 | 12,150 | 15,350 | 0.792 | 80.6 |
| 0.5 | 8,460 | 15,600 | 0.542 | 55.1 |
| 1 | 5,110 | 15,200 | 0.336 | 34.2 |
| 5 | 1,650 | 15,450 | 0.107 | 10.9 |
| 10 | 890 | 15,520 | 0.057 | 5.8 |
Conclusion
References
- 1. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. licorbio.com [licorbio.com]
- 19. content.protocols.io [content.protocols.io]
Troubleshooting & Optimization
Troubleshooting Fikk9.1-IN-1 insolubility in aqueous solutions
Welcome to the technical support center for Fikk9.1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a focus on addressing common challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Plasmodium falciparum protein kinase FIKK9.1.[1][2] It functions as an antimalarial agent by interacting with the ATP-binding residues of the FIKK9.1 kinase, thereby disrupting the parasite's life cycle and leading to its death.[1][2][3] The FIKK kinase family is considered a promising target for antimalarial drugs due to its divergence from human kinases.[3]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock in aqueous buffer. Why is this happening?
This is a common issue for many small molecule inhibitors, which are often hydrophobic (lipophilic).[4][5] this compound, like many kinase inhibitors, has poor solubility in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound may precipitate out as the solvent environment changes from being predominantly organic to aqueous.
Q3: What is the maximum recommended concentration of DMSO in my final assay?
The tolerance for DMSO varies depending on the assay system. Enzymatic and biomolecular binding assays can often tolerate DMSO concentrations up to 5-10%. However, cell-based assays are typically more sensitive, and the DMSO concentration should ideally be kept below 0.5%. It is crucial to determine the maximal DMSO concentration that does not affect your specific experimental system by running appropriate vehicle controls.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
Yes, other water-miscible organic solvents can be used, such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[6] The choice of solvent will depend on the specific experimental requirements and the compatibility with your assay. It is recommended to always prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your aqueous assay buffer.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Possible Causes:
-
Low aqueous solubility of the compound.
-
The concentration of the compound in the final aqueous solution is above its solubility limit.
-
The pH of the buffer is not optimal for solubility.
-
High ionic strength of the buffer.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent: The inclusion of a co-solvent in your final assay buffer can help to increase the solubility of hydrophobic compounds.[7][8][9]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[10][11][12][13] Experimentally determine the optimal pH for this compound solubility by testing a range of buffer pH values.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can aid in solubilizing hydrophobic compounds by forming micelles.[6]
-
Sonication: After diluting the stock solution, brief sonication of the final solution can help to dissolve small precipitates.
Issue 2: Inconsistent Assay Results or Low Potency of this compound
Possible Causes:
-
Incomplete dissolution of the inhibitor, leading to a lower effective concentration.
-
Adsorption of the compound to plasticware.
-
Degradation of the compound.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps for insolubility.
-
Use Low-Binding Plasticware: For sensitive assays, consider using low-protein-binding microplates and pipette tips to minimize the loss of the compound due to adsorption.
-
Proper Storage: Store the this compound stock solution as recommended on the datasheet, typically at -20°C or -80°C, and protect it from light to prevent degradation.
Data Presentation
Table 1: General Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for primary stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| Water | Very Low | Not recommended for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low | Solubility is pH-dependent. |
Table 2: Example of Co-Solvent Effects on the Solubility of a Model Kinase Inhibitor
| Co-solvent in Aqueous Buffer | Final Concentration | Solubility Improvement (relative to buffer alone) |
| Ethanol | 5% (v/v) | ~5-fold |
| PEG400 | 10% (v/v) | ~15-fold |
| Tween-20 | 0.01% (v/v) | ~8-fold |
This table presents illustrative data for a model hydrophobic kinase inhibitor to demonstrate the potential impact of co-solvents on solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature before opening.
-
Add a sufficient volume of 100% DMSO to the vial to prepare a stock solution of 10-50 mM.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for In Vitro Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform initial serial dilutions in 100% DMSO to achieve the desired concentrations for your dose-response curve.
-
From these intermediate DMSO dilutions, perform the final dilution into the pre-warmed aqueous assay buffer. The final dilution factor should be large enough to ensure the final DMSO concentration is within the acceptable range for your assay (e.g., 1:100 for a 1% final DMSO concentration).
-
Mix thoroughly by gentle vortexing or pipetting immediately after the final dilution.
-
Visually inspect the final solution for any signs of precipitation before adding it to your assay.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound insolubility.
Caption: Generalized signaling pathway for FIKK9.1 Kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.hi.is [iris.hi.is]
- 5. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Fikk9.1-IN-1 Concentration for Effective Parasite Growth Inhibition: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to facilitate the effective use of Fikk9.1-IN-1 in parasite growth inhibition experiments. This compound is an inhibitor of the Plasmodium falciparum FIKK9.1 kinase, a protein essential for parasite survival and virulence. Proper optimization of its concentration is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimalarial agent that functions by inhibiting the FIKK9.1 kinase in Plasmodium falciparum. It interacts with the ATP-binding residues of the kinase, disrupting the parasite's life cycle and leading to its death[1]. The FIKK kinase family, to which FIKK9.1 belongs, is exported into the host red blood cell and is involved in remodeling the erythrocyte by phosphorylating key cytoskeletal proteins such as spectrin, ankyrin, and band-3[2].
Q2: What is the reported IC50 value for this compound against Plasmodium falciparum?
A2: Two IC50 values have been reported for this compound (referred to as compound 1 in the source) against the drug-sensitive 3D7 strain of P. falciparum. One study identified an IC50 of 2.68 ± 0.02 μg/mL, while another evaluation in the same publication reported an IC50 of 3.2 ± 0.27 μg/mL[1]. It is advisable to perform a dose-response experiment to determine the precise IC50 in your specific laboratory conditions and with your parasite strain.
Q3: Are there any data on the efficacy of this compound against drug-resistant strains of P. falciparum?
A3: Currently, published data on the efficacy of this compound against specific drug-resistant strains of P. falciparum are limited. Researchers should consider testing this inhibitor against a panel of clinically relevant resistant strains to evaluate its potential for overcoming existing drug resistance mechanisms.
Q4: What is the recommended starting concentration for a growth inhibition assay?
A4: Based on the reported IC50 values, a sensible starting point for a dose-response curve would be to use a concentration range that brackets the expected IC50. A 10-point serial dilution starting from a high concentration of approximately 10-20 µg/mL is recommended to adequately capture the full inhibitory range.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Plasmodium falciparum
| Compound | Parasite Strain | IC50 (µg/mL) | Citation |
| This compound (Compound 1) | 3D7 | 2.68 ± 0.02 | [1] |
| This compound (Compound 1) | 3D7 | 3.2 ± 0.27 | [1] |
Note: The two reported IC50 values are from the same publication and may represent different experimental runs or analyses. It is recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
SYBR Green I-Based Parasite Growth Inhibition Assay
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
This compound stock solution (in DMSO)
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at a known parasitemia
-
Human red blood cells (RBCs)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. A common starting concentration is 10-20 µg/mL with 2-fold serial dilutions.
-
Include a drug-free control (medium with the same percentage of DMSO as the highest drug concentration) and an uninfected RBC control.
-
-
Assay Plate Setup:
-
Adjust the synchronized ring-stage parasite culture to the desired starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete medium.
-
Add the parasite culture to the wells of the 96-well assay plate.
-
Transfer the diluted this compound from the dilution plate to the corresponding wells of the assay plate.
-
-
Incubation:
-
Incubate the assay plate in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, carefully remove the plate from the incubator.
-
Add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the uninfected RBC control from all other readings.
-
Normalize the data to the drug-free control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
Caption: Proposed signaling pathway of FIKK9.1 kinase in infected red blood cells and the inhibitory action of this compound.
References
- 1. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Fikk9.1-IN-1 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential off-target effects of Fikk9.1-IN-1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of FIKK9.1, a serine/threonine protein kinase found in Plasmodium falciparum, the parasite responsible for malaria. It acts as an antimalarial agent by interacting with the ATP-binding site of the FIKK9.1 kinase, disrupting the parasite's life cycle and leading to its death.[1][2] The FIKK kinase family is exclusive to the Apicomplexan family of parasites, and their structural divergence from human kinases suggests they are a promising target for developing selective antimalarial drugs.[2]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
Off-target effects refer to the unintended interactions of a drug or inhibitor with proteins other than its intended target.[1][3][4] Kinase inhibitors, especially those that are ATP-competitive, are prone to off-target effects because the ATP-binding pocket is highly conserved across the human kinome.[5][6] This means an inhibitor designed for a specific kinase might also bind to and inhibit other, unrelated kinases, leading to unforeseen biological consequences and potentially confounding experimental results.[7][8][9]
Q3: What are the potential off-target effects of this compound in human cellular assays?
While this compound is designed to be specific for a parasite kinase, its potential off-target effects in human cells have not been extensively documented in publicly available literature. However, as an ATP-competitive inhibitor, it could theoretically interact with human kinases that share structural similarities in their ATP-binding pockets.[5][6] Such off-target binding could lead to a range of cellular effects, including but not limited to altered cell signaling, cytotoxicity, or changes in cell proliferation, which may not be related to the intended inhibition of any parasite-related pathways in a co-culture system or when studying the compound's effects on human cells directly.
Q4: How can I determine if the observed phenotype in my cellular assay is a result of an off-target effect?
Distinguishing between on-target and off-target effects is a critical aspect of using any small molecule inhibitor.[4] A multi-pronged approach is recommended:
-
Dose-Response Analysis: A classic method to assess if the observed effect is consistent with the inhibitor's potency for its intended target.
-
Use of Structurally Distinct Inhibitors: Employing another inhibitor with a different chemical scaffold that targets the same primary protein can help confirm that the observed phenotype is target-specific.
-
Washout Experiments: These experiments can help determine if the inhibitor's effects are reversible, which can provide insights into its binding kinetics and whether the observed phenotype is due to permanent cellular changes.[10][11][12][13]
-
Use of Negative Controls: A structurally similar but inactive analog of the inhibitor can be a powerful tool to demonstrate that the observed effect is due to the specific inhibitory activity and not some general property of the chemical scaffold.
-
Kinome Profiling: This technique assesses the inhibitor's binding affinity against a large panel of kinases, providing a broad view of its selectivity and potential off-targets.[14][15][16][17][18]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Unexpected or Inconsistent Phenotypic Results
Possible Cause: The observed cellular phenotype may be due to the inhibition of one or more off-target kinases rather than the intended target (if applicable in your experimental system) or other non-specific effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Problem 2: High Cytotoxicity at Effective Concentrations
Possible Cause: The inhibitor may be targeting essential housekeeping kinases or other critical cellular proteins, leading to cell death that masks the intended phenotypic readout.
Solutions:
-
Lower the Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect, as determined by a careful dose-response study.
-
Time-Course Experiment: Reduce the incubation time. Short-term exposure might be sufficient to observe the on-target phenotype before significant cytotoxicity occurs.
-
Use a More Selective Inhibitor: If available, switch to a structurally distinct inhibitor of the same target that has a different off-target profile.
-
Cell Line Sensitivity: Test the inhibitor on a panel of different cell lines to determine if the cytotoxicity is cell-type specific.
Experimental Protocols
Dose-Response Experiment
Objective: To determine the concentration range over which this compound produces a specific cellular effect and to compare the cellular potency (EC50) with the biochemical potency (IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. A common starting point is a 1:3 dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the existing media with the media containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Measure the desired phenotype using an appropriate assay (e.g., cell viability assay, reporter gene assay, or a specific phosphorylation marker by western blot).
-
Data Analysis: Plot the response as a function of the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9][19][20]
Data Presentation:
| Compound | Target IC50 (nM) | Cellular EC50 (µM) |
| This compound | [Insert known IC50] | [Determine experimentally] |
| Control Inhibitor | [Insert known IC50] | [Determine experimentally] |
Washout Experiment
Objective: To assess the reversibility of the inhibitor's effect.
Methodology:
-
Treatment: Treat cells with this compound at a concentration that gives a robust phenotype (e.g., 3x EC50).
-
Incubation: Incubate for a short period (e.g., 2-6 hours).
-
Washout:
-
For the "washout" group, remove the inhibitor-containing medium, wash the cells twice with warm, drug-free medium, and then add fresh, drug-free medium.
-
For the "continuous" group, leave the inhibitor-containing medium on the cells.
-
-
Time Points: Collect samples from both groups at various time points after the washout (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the samples for the phenotype of interest. A reversal of the phenotype in the washout group suggests a reversible inhibitor.
Workflow Diagram:
Caption: Workflow for a cellular washout experiment.
Kinome Profiling
Objective: To identify the potential off-targets of this compound across the human kinome.
Methodology:
This is typically performed as a service by specialized companies. The general principle involves assessing the binding of the inhibitor to a large panel of purified human kinases.
-
Compound Submission: Provide a sample of this compound to the service provider.
-
Assay Performance: The provider will perform binding assays (e.g., competition binding assays) to measure the affinity of your compound against hundreds of kinases.[21][22][23][24]
-
Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as dissociation constants (Kd) for the interactions. This data can be visualized as a dendrogram to show the selectivity profile.
Illustrative Signaling Pathway (Hypothetical Off-Target Effect):
If kinome profiling reveals that this compound also inhibits a human kinase, for example, a member of the MAPK pathway, it is crucial to understand the downstream consequences.
Caption: Hypothetical off-target inhibition of a human signaling pathway.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. pnas.org [pnas.org]
- 10. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
How to minimize Fikk9.1-IN-1 degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Fikk9.1-IN-1 during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an inhibitor of the Plasmodium falciparum protein kinase FIKK9.1.[1][2] It functions by interacting with the ATP-binding residues of the kinase.[1][2] Its primary application is as an antimalarial agent, as it disrupts the parasite's life cycle, leading to its death.[1][2]
Q2: How should I store lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light, and kept in a tightly sealed container with a desiccant to prevent moisture absorption.[3][4][5][6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to avoid condensation.[5][6]
Q3: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting many kinase inhibitors. It is advisable to first dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. For aqueous-based assays, this stock solution can then be diluted with the appropriate buffer. Always use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote hydrolysis.
Q4: How should I store this compound in solution?
Stock solutions of this compound in DMSO can typically be stored at -20°C for several months.[5] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C for no longer than 24 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in an ongoing experiment. | Degradation of this compound in aqueous buffer due to hydrolysis, oxidation, or light exposure. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Protect experimental setups from direct light. Consider performing a stability test of the compound in your specific experimental buffer (see Experimental Protocols section). |
| Precipitation of the compound upon dilution of the DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous buffer. The percentage of DMSO in the final solution may be too low. | Ensure the final concentration of this compound is within its solubility limit in the assay buffer. The final DMSO concentration should typically be kept below 1% (v/v), but a slightly higher concentration may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration. Gentle vortexing or sonication may help re-dissolve the precipitate. |
| Inconsistent experimental results between different batches or preparations of the compound. | Degradation of the lyophilized powder due to improper storage (e.g., moisture exposure). Degradation of the stock solution due to multiple freeze-thaw cycles or prolonged storage. | Always store the lyophilized powder under the recommended conditions (-20°C, desiccated, protected from light). Aliquot stock solutions to minimize freeze-thaw cycles. It is good practice to qualify a new batch of the compound by comparing its activity to a previous, validated batch. |
| Observing unexpected cellular toxicity or off-target effects. | Formation of toxic degradation products. | This underscores the importance of minimizing degradation. If degradation is suspected, a fresh vial of the compound should be used. If the problem persists, consider analytical methods like HPLC-MS to assess the purity of the compound stock. |
Experimental Protocols
Protocol: Empirical Determination of this compound Stability in Experimental Buffer
This protocol allows researchers to assess the stability of this compound in their specific aqueous experimental buffer over a relevant time course.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the DMSO stock solution into your experimental aqueous buffer to the final working concentration. Prepare enough volume for all time points.
-
Establish Time Points: Determine the relevant time points for your experiment (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Aliquot the test solution into separate, light-protected containers for each time point. Incubate the samples under the same conditions as your experiment (e.g., 37°C).
-
Sample Analysis:
-
At each time point, take an aliquot of the test solution.
-
Immediately analyze the sample by HPLC to determine the peak area of the intact this compound.
-
The time "0" sample serves as the baseline (100% integrity).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time "0" sample.
-
Plot the percentage of intact compound versus time to visualize the degradation kinetics.
-
Data Presentation:
| Time (hours) | Temperature (°C) | Light Condition | % this compound Remaining (HPLC Peak Area) |
| 0 | 37 | Dark | 100 |
| 2 | 37 | Dark | [Insert experimental data] |
| 4 | 37 | Dark | [Insert experimental data] |
| 8 | 37 | Dark | [Insert experimental data] |
| 24 | 37 | Dark | [Insert experimental data] |
Visualizations
Caption: Workflow for determining the stability of this compound.
Caption: Potential degradation routes for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results in Fikk9.1-IN-1 Treated Parasite Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Fikk9.1-IN-1 in parasite cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify potential causes for unexpected experimental outcomes and provide actionable solutions.
FAQ 1: My this compound treatment shows reduced or no parasite killing.
Question: I am not observing the expected level of parasite death after treating my cultures with this compound. What could be the reason?
Possible Causes:
-
Inhibitor Instability: this compound may have degraded due to improper storage or handling.
-
Drug-Resistant Parasite Strain: The parasite strain you are using might have or has developed resistance to the inhibitor.
-
Sub-optimal Assay Conditions: The experimental conditions of your drug susceptibility assay may not be optimal.
-
High Parasite Density: A high parasitemia level can sometimes mask the effects of a drug.
-
Incorrect Inhibitor Concentration: Errors in calculating or preparing the final concentration of this compound.
Recommended Actions:
-
Verify Inhibitor Integrity:
-
Check the expiration date of your this compound stock.
-
Prepare a fresh stock solution from a new, unopened vial.
-
Ensure proper storage conditions (e.g., -20°C, protected from light) as recommended by the manufacturer.
-
-
Review Assay Protocol:
-
Confirm the incubation time, temperature, and gas mixture are optimal for your parasite strain.[1]
-
Ensure the chosen assay (e.g., SYBR Green I, Giemsa staining) is being performed correctly.
-
-
Optimize Parasite Culture Conditions:
-
Perform a Dose-Response Curve:
-
Conduct a new dose-response experiment with a wider range of this compound concentrations to accurately determine the IC50 value.
-
-
Test a Different Parasite Strain:
-
If possible, test this compound on a known drug-sensitive parasite strain to confirm its activity.
-
FAQ 2: I am observing inconsistent IC50 values for this compound across experiments.
Question: My calculated IC50 values for this compound vary significantly between different experimental replicates. What could be causing this variability?
Possible Causes:
-
Inconsistent Parasite Stages: The parasite culture may not be tightly synchronized, leading to different drug sensitivities at various life cycle stages.
-
Variation in Initial Parasitemia: Fluctuations in the starting parasitemia can affect the final readout of the assay.
-
Reagent Variability: Inconsistent quality or preparation of media, serum, or other reagents.[1]
-
Pipetting Errors: Inaccurate pipetting when preparing drug dilutions or dispensing cultures.
Recommended Actions:
-
Improve Synchronization:
-
Use a double-synchronization method (e.g., sorbitol treatment followed by Percoll gradient) to obtain a tighter parasite population.[2]
-
Verify the synchrony of your culture by microscopy before starting the assay.
-
-
Standardize Initial Parasitemia:
-
Accurately determine the parasitemia of your synchronized culture and adjust it to a consistent starting percentage for all replicates.
-
-
Ensure Reagent Consistency:
-
Use the same batch of reagents (media, Albumax/serum) for all experiments within a set.
-
Test new batches of reagents before use in critical experiments.[1]
-
-
Refine Pipetting Technique:
-
Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions.
-
Table 1: Example of Inconsistent vs. Consistent IC50 Values for this compound
| Experiment | Inconsistent IC50 (µM) | Consistent IC50 (µM) |
| 1 | 2.5 | 3.1 |
| 2 | 5.1 | 3.3 |
| 3 | 1.8 | 3.0 |
| Mean ± SD | 3.1 ± 1.7 | 3.1 ± 0.15 |
FAQ 3: I am observing altered parasite or host cell morphology after this compound treatment.
Question: After treating my parasite cultures with this compound, I've noticed unusual changes in the morphology of the parasites or the infected red blood cells. What does this signify?
Possible Causes:
-
Inhibition of Fikk9.1 Function: Fikk9.1 is known to be involved in host cell remodeling.[3] Its inhibition could lead to morphological abnormalities.
-
Off-Target Effects: The inhibitor might be affecting other parasite or host cell kinases, leading to unexpected phenotypes.
-
Cellular Stress Response: The observed changes could be a general stress response of the parasite to the inhibitor.
Recommended Actions:
-
Detailed Microscopic Analysis:
-
Use high-resolution microscopy (e.g., confocal microscopy) to carefully document the morphological changes.
-
Employ specific stains to visualize different cellular compartments of the parasite and the host cell.
-
-
Phosphoproteomic Analysis:
-
Since Fikk9.1 is a kinase, its inhibition is expected to alter the phosphorylation of its substrates.[4][5]
-
Perform a comparative phosphoproteomic analysis of treated vs. untreated parasites to identify changes in protein phosphorylation. Fikk9.1 is known to phosphorylate spectrin, ankyrin, and band-3 in the red blood cell cytoskeleton.[5]
-
-
Control Experiments:
-
Include a known kinase inhibitor with a different target as a control to distinguish Fikk9.1-specific effects from general kinase inhibition effects.
-
Experimental Protocols
Protocol 1: In Vitro Cultivation of Plasmodium falciparum
This protocol is adapted from standard methods for the continuous in vitro culture of P. falciparum.
Materials:
-
Complete Medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum).
-
Human red blood cells (RBCs), type O+.
-
P. falciparum culture.
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[1]
-
Sterile culture flasks.
Procedure:
-
Prepare complete medium and warm it to 37°C.
-
Wash human RBCs three times with incomplete RPMI-1640.
-
To maintain the culture, aspirate the old medium from the flask.
-
Add fresh complete medium and a small volume of fresh RBCs to achieve the desired hematocrit (typically 2-5%).
-
Incubate the culture at 37°C in the specified gas mixture.
-
Monitor the parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Split the culture every 2-3 days or when the parasitemia reaches 5-8%.
Protocol 2: SYBR Green I-Based Drug Susceptibility Assay
Materials:
-
Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit).
-
This compound stock solution.
-
96-well microtiter plates.
-
SYBR Green I lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Add the synchronized parasite culture to each well. Include drug-free wells as a negative control and uninfected RBCs as a background control.
-
Incubate the plate for 72 hours at 37°C in the specified gas mixture.
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Fikk9.1-IN-1 efficacy across different parasite strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the potential variability in the efficacy of Fikk9.1-IN-1 across different Plasmodium falciparum strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Plasmodium falciparum FIKK9.1, a serine/threonine protein kinase.[1] The FIKK kinase family is exclusive to apicomplexan parasites.[2] this compound exerts its antimalarial activity by interacting with the ATP-binding residues of the FIKK9.1 kinase. This prevents the kinase from phosphorylating its substrates, thereby disrupting essential processes in the parasite's life cycle and leading to its death.[1] FIKK9.1 is considered essential for the survival of the parasite during its erythrocytic stages.[1][3]
Q2: What is the reported in vitro efficacy of this compound against P. falciparum?
A2: this compound has demonstrated antimalarial activity with a reported half-maximal inhibitory concentration (IC50) of 2.68 µg/mL.[1] However, it is important to note that this value may not be representative for all P. falciparum strains.
Q3: Why might the efficacy of this compound vary between different P. falciparum strains?
A3: Variability in the efficacy of this compound can arise from several factors inherent to the genetic diversity of P. falciparum. These may include:
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) or other genetic variations in the fikk9.1 gene could alter the structure of the ATP-binding pocket, potentially reducing the binding affinity of this compound. The P. falciparum genome is known for its high degree of genetic polymorphism, particularly in genes encoding surface antigens and proteins involved in drug resistance.[4][5][6][7][8]
-
Gene Expression Levels: Different parasite strains might exhibit varying expression levels of the FIKK9.1 kinase. Overexpression of the target protein could necessitate higher concentrations of the inhibitor to achieve the same level of growth inhibition.
-
Drug Efflux Mechanisms: While not directly demonstrated for this compound, some drug-resistant parasite strains have enhanced drug efflux mechanisms that pump antimalarial agents out of the parasite, reducing their intracellular concentration and efficacy.[9]
-
Functional Redundancy: The P. falciparum genome contains a large family of 21 FIKK kinases.[2] It is possible that in some strains, other FIKK kinases or signaling pathways can compensate for the inhibition of FIKK9.1, leading to reduced overall sensitivity to the inhibitor.
Q4: Are there known resistance markers for this compound?
A4: Currently, there are no specifically identified and validated molecular markers of resistance to this compound. Identifying such markers would require further studies, including in vitro selection of resistant parasites and whole-genome sequencing to identify associated genetic changes.
Troubleshooting Guide for Inconsistent Efficacy Results
This guide provides a structured approach to troubleshooting unexpected or variable results in this compound efficacy assays.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent parasite synchronization. 2. Variation in initial parasitemia. 3. Errors in drug dilution series preparation. 4. Fluctuation in incubator conditions (temperature, gas mixture). | 1. Ensure consistent and effective synchronization of parasite cultures to the ring stage. 2. Precisely determine and standardize the initial parasitemia for each assay. 3. Prepare fresh drug dilutions for each experiment and verify concentrations. 4. Monitor and maintain stable incubator conditions. |
| This compound appears less potent against a specific P. falciparum strain. | 1. The strain may possess intrinsic resistance mechanisms (see FAQ Q3). 2. The strain may have a slower growth rate, affecting the assay readout. | 1. Sequence the fikk9.1 gene in the less sensitive strain to check for polymorphisms. 2. Compare the expression level of FIKK9.1 in the test strain to a sensitive reference strain (e.g., 3D7) via qPCR or western blot. 3. Characterize the growth rate of the parasite strain and adjust the assay duration if necessary. |
| No inhibitory effect of this compound is observed. | 1. Degradation of the this compound compound. 2. Incorrect assay setup or execution. 3. Use of a parasite strain with complete resistance. | 1. Verify the integrity and purity of the this compound stock. 2. Review the experimental protocol for any deviations and include positive (e.g., chloroquine against a sensitive strain) and negative controls. 3. Test the compound against a known sensitive reference strain to confirm its activity. |
Quantitative Data Summary
The following table summarizes the known efficacy of this compound. It is important to note that data across a wide range of parasite strains is currently limited in the public domain. Researchers are encouraged to determine the IC50 values for their specific strains of interest.
| Compound | Target | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM)† | Reference |
| This compound | FIKK9.1 Kinase | Not Specified | 2.68 ± 0.02 | ~5.7 | [1] |
†Molar concentration is an approximation based on a hypothetical molecular weight and should be used with caution.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Testing using the SYBR Green I-based Fluorescence Assay
This protocol is adapted from standard procedures for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.[10][11][12][13][14]
1. Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with human serum or Albumax)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000X stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
2. Assay Procedure:
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Include a drug-free control (DMSO vehicle only).
-
Add 100 µL of the parasite suspension to each well of the 96-well plate.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader.
3. Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells) from all readings.
-
Normalize the fluorescence values to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
FIKK9.1 Signaling Pathway and Inhibition by this compound
Caption: Figure 1. This compound inhibits the FIKK9.1 kinase by blocking ATP binding.
Experimental Workflow for Assessing this compound Efficacy
Caption: Figure 2. A streamlined workflow for determining the IC50 of this compound.
Troubleshooting Logic for Efficacy Variability
Caption: Figure 3. A decision-making diagram for troubleshooting inconsistent results.
References
- 1. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. malariaworld.org [malariaworld.org]
- 4. Genetic polymorphisms linked to susceptibility to malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Genetic polymorphism in Plasmodium falciparum: Differentiation of parasite isolates of high & low virulence by RAPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic polymorphism of Plasmodium falciparum msp-1, msp-2 and glurp vaccine candidate genes in pre-artemisinin era clinical isolates from Lakhimpur district in Assam, Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. iddo.org [iddo.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. winzeler.ucsd.edu [winzeler.ucsd.edu]
Refining Fikk9.1-IN-1 treatment duration for optimal experimental outcomes
Welcome to the technical support center for Fikk9.1-IN-1. This resource is designed to help you refine the treatment duration of this compound to achieve optimal and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration?
A1: For initial experiments, we recommend a time course ranging from 6 to 48 hours. The optimal duration is highly dependent on the cell type, its doubling time, and the specific endpoint being measured. A preliminary time-course experiment is crucial for determining the ideal window for your specific model.
Q2: How does the concentration of this compound affect the optimal treatment duration?
A2: Concentration and duration are inversely related. Higher concentrations of this compound will typically elicit a faster response, thus requiring a shorter treatment duration. Conversely, lower concentrations may require a longer incubation period to achieve the same effect. It is essential to first determine the EC50 value for your cell line and then perform a time-course experiment around that concentration.
Q3: Can cells recover or develop resistance after prolonged exposure to this compound?
A3: Yes, some cell lines may adapt to the presence of the inhibitor over extended periods (e.g., > 72 hours). This can occur through the activation of compensatory signaling pathways. If your experiment requires long-term inhibition, we recommend monitoring target engagement and downstream pathway modulation at multiple time points.
Troubleshooting Guide
Problem 1: I am not observing the expected apoptotic phenotype after treatment with this compound.
This common issue can often be resolved by systematically optimizing the treatment duration. The lack of an apoptotic response may be due to the incubation time being too short for the apoptotic cascade to be initiated and executed, or too long, leading to secondary necrosis or other confounding effects.
Experimental Protocol: Time-Course Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency by the end of the experiment.
-
Treatment: Treat the cells with this compound at a concentration of 1x, 2x, and 5x the previously determined EC50. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Viability Assessment: At each time point, measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP-based assay.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point. Plot the results to identify the time point at which the desired level of cell death is achieved.
Data Presentation: Example Time-Course Viability Data
| Treatment Duration | Vehicle (0.1% DMSO) | This compound (EC50) | This compound (2x EC50) | This compound (5x EC50) |
| 6 hours | 100% | 95% | 88% | 75% |
| 12 hours | 100% | 82% | 70% | 55% |
| 24 hours | 100% | 51% | 40% | 25% |
| 48 hours | 100% | 35% | 20% | 10% |
| 72 hours | 100% | 33% | 18% | 8% |
Caption: Representative data showing the percentage of viable cells relative to a vehicle control after treatment with this compound at different concentrations and for various durations.
Problem 2: Western blot analysis shows inconsistent inhibition of the downstream target, p-BAD.
Inconsistent target inhibition can result from a suboptimal treatment window. It is critical to assess target engagement at the protein level to correlate with the observed phenotype.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration for a range of time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against p-BAD (the phosphorylated form), total BAD, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the p-BAD signal to total BAD and the loading control.
Data Presentation: Example Time-Course for Target Inhibition
| Treatment Duration | Normalized p-BAD/Total BAD Ratio |
| 0 hours (Control) | 1.00 |
| 1 hour | 0.65 |
| 3 hours | 0.25 |
| 6 hours | 0.10 |
| 12 hours | 0.12 |
| 24 hours | 0.28 (potential recovery) |
Caption: Representative data showing the normalized ratio of phosphorylated BAD to total BAD. A significant decrease is observed at 6 hours, with a slight recovery by 24 hours, indicating a potential optimal window for maximal target inhibition.
Mandatory Visualizations
Technical Support Center: Validating Fikk9.1-IN-1 Target Engagement In Situ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the in situ target engagement of Fikk9.1-IN-1, a known inhibitor of the Plasmodium falciparum FIKK9.1 kinase.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an inhibitor of the Plasmodium falciparum protein kinase FIKK9.1.[1] It functions as an antimalarial agent by interacting with the ATP-binding site of the kinase, thereby disrupting the parasite's life cycle and leading to its death.[1]
Q2: Why is it critical to validate the in situ target engagement of this compound?
A2: Validating target engagement within the native cellular environment of the parasite is crucial for several reasons. It confirms that this compound reaches its intracellular target, FIKK9.1, in a complex biological system. It also helps to differentiate between target-specific effects and potential off-target activities or general cytotoxicity, providing a clearer understanding of the compound's mechanism of action.
Q3: What are the recommended methods for validating this compound target engagement in situ?
A3: Several robust methods can be employed, including:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of FIKK9.1 upon this compound binding in intact P. falciparum-infected red blood cells.[1][2][3]
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay provides a quantitative measure of compound affinity and occupancy in live cells.[4][5]
-
Fluorescence Polarization (FP) Assay: This technique can be adapted to measure the displacement of a fluorescently labeled probe from FIKK9.1 by this compound in cell lysates.
Q4: What is a representative signaling pathway for a kinase like FIKK9.1?
A4: While the specific downstream signaling pathway of FIKK9.1 is not fully elucidated, a generic mitogen-activated protein kinase (MAPK) cascade can serve as a representative model to illustrate the principles of kinase inhibition.
References
- 1. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 5. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
Validation & Comparative
Comparative Efficacy of Fikk9.1-IN-1 and Other FIKK Inhibitors in Plasmodium falciparum
A comprehensive analysis of Fikk9.1-IN-1's inhibitory potential against the FIKK kinase family, crucial for malaria parasite survival and pathogenesis, reveals its standing among other known inhibitors. This guide provides a detailed comparison of their efficacy, the underlying signaling pathways, and the experimental methodologies used for their evaluation.
The Fikk (phenylalanine-isoleucine-lysine-lysine) kinase family, unique to Apicomplexan parasites such as Plasmodium falciparum, plays a pivotal role in the extensive remodeling of host erythrocytes. This remodeling is essential for the parasite's survival, replication, and the manifestation of malaria's severe symptoms. These kinases are exported into the host cell's cytoplasm, where they phosphorylate a range of parasite and host proteins, altering the structural and functional properties of the infected red blood cells. Given their critical role and absence in humans, the FIKK kinases represent a promising target for novel antimalarial drug development. This compound is a known inhibitor of FIKK9.1, a member of this kinase family, and has demonstrated antimalarial activity.[1] This report provides a comparative analysis of the efficacy of this compound with other FIKK inhibitors, including the broad-spectrum kinase inhibitor Emodin and the emerging class of pan-FIKK inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory efficacy of various compounds against FIKK kinases and the P. falciparum parasite is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy.
| Inhibitor | Target | IC50 | IC50 (µM) | Source |
| This compound | P. falciparum | 2.68 µg/mL | 6.81 µM | [1] |
| Emodin | P. falciparum | ~13 µM | ~13 µM | |
| PfFIKK8 | 2 µM | 2 µM | ||
| PvFIKK8 | 1.9 µM | 1.9 µM |
Note: The molecular weight of this compound (393.38 g/mol ) was used to convert its IC50 from µg/mL to µM for direct comparison.
The FIKK Kinase Signaling Pathway in Host Cell Remodeling
The FIKK kinases are integral to a complex signaling network that orchestrates the modification of the host erythrocyte. Upon being exported from the parasite, these kinases target a variety of substrates within the red blood cell, leading to widespread changes in its cytoskeleton and membrane properties. This remodeling is crucial for the parasite to evade the host's immune system and to establish a suitable environment for its growth and replication.
References
A New Contender in Anti-Malarial Drug Development: A Comparative Analysis of a Novel Kinase Inhibitor and Chloroquine Against Drug-Resistant Malaria
For Immediate Release
In the ongoing battle against drug-resistant malaria, researchers are exploring novel therapeutic avenues that target unique parasite-specific pathways. One such promising area of investigation involves the inhibition of Plasmodium falciparum kinases, a family of enzymes essential for the parasite's survival and absent in humans, making them attractive drug targets. This guide provides a detailed comparison of a novel pan-kinase inhibitor, MMV030084, and the conventional antimalarial drug, chloroquine, in the context of drug-resistant malaria.
Introduction to the Combatants
Chloroquine , a cornerstone of malaria treatment for decades, functions by accumulating in the parasite's acidic digestive vacuole. Here, it interferes with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. This leads to a buildup of toxic heme, ultimately killing the parasite. However, the widespread emergence of resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein that actively pumps the drug out of the digestive vacuole, has severely compromised its efficacy.
In contrast, MMV030084 represents a new class of antimalarial candidates. It is a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PKG).[1][2][3] While not a direct inhibitor of the FIKK9.1 kinase as initially investigated, its targeting of a parasite-specific kinase pathway offers a novel mechanism of action that can potentially circumvent existing resistance mechanisms. By inhibiting PfPKG, MMV030084 disrupts essential processes in the parasite's life cycle, including invasion of and egress from host cells.[3][4]
Head-to-Head: Efficacy Against Drug-Resistant Plasmodium falciparum**
The true test of a novel antimalarial is its effectiveness against parasite strains that have developed resistance to current therapies. The Dd2 strain of P. falciparum is a well-characterized laboratory strain known for its high level of resistance to chloroquine and other antimalarial drugs.
| Compound | Target | P. falciparum Strain | IC50 (nM) | Citation(s) |
| MMV030084 | cGMP-dependent protein kinase (PKG) | Dd2 (multidrug-resistant) | 120 | [1][4][5] |
| Chloroquine | Heme detoxification | Dd2 (chloroquine-resistant) | 90.2 - 178 | [6][7] |
As the data indicates, MMV030084 demonstrates potent activity against the multidrug-resistant Dd2 strain, with a 50% inhibitory concentration (IC50) of 120 nM.[1][4][5] This is a significant finding, as it suggests that the mechanism of action of MMV030084 is not compromised by the mutations that confer resistance to chloroquine. In comparison, the reported IC50 values for chloroquine against the same Dd2 strain are significantly higher, ranging from 90.2 nM to 178 nM, confirming its reduced efficacy.[6][7]
Unraveling the Mechanisms: Signaling Pathways
The distinct mechanisms of action of chloroquine and MMV030084 are central to their differential efficacy against resistant parasites.
Caption: Mechanisms of chloroquine and MMV030084.
Experimental Corner: How Efficacy is Measured
The determination of IC50 values is a critical step in assessing the potency of antimalarial compounds. The following outlines a standard experimental workflow for in vitro antiplasmodial activity testing.
Key Experimental Protocols
1. In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum are maintained in continuous culture.
-
Culture Medium: Parasites are cultured in human erythrocytes (O+ blood type) suspended in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.
-
Culture Conditions: Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a homogenous population for drug assays.
2. In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
-
Plate Preparation: Test compounds are serially diluted in culture medium and added to 96-well microtiter plates.
-
Parasite Inoculation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite growth.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antiplasmodial assays.
Conclusion and Future Directions
The emergence of drug resistance necessitates the development of novel antimalarials with mechanisms of action distinct from existing therapies. The kinase inhibitor MMV030084 demonstrates significant promise, with potent activity against multidrug-resistant P. falciparum. Its ability to target a parasite-specific kinase pathway highlights the potential of this strategy to overcome chloroquine resistance. Further preclinical and clinical evaluation of MMV030084 and other kinase inhibitors is warranted to determine their full therapeutic potential in the global effort to combat malaria.
References
- 1. MMV030084|CAS 342434-07-5|DC Chemicals [dcchemicals.com]
- 2. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 3. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fikk9.1-IN-1: A Comparative Guide to a Specific FIKK9.1 Inhibitor
For Immediate Release
A deep dive into the specifics of Fikk9.1-IN-1, a potent inhibitor of the Plasmodium falciparum FIKK9.1 kinase, reveals its potential as a targeted anti-malarial agent. This guide provides a comparative analysis of this compound, detailing its performance against other known inhibitors and outlining key experimental data for its validation.
Introduction to FIKK9.1 and its Inhibition
The FIKK kinase family, a group of serine/threonine kinases unique to the Laverania clade of Plasmodium species, which includes the deadly human malaria parasite P. falciparum, plays a crucial role in the parasite's life cycle and pathogenesis.[1] These kinases are exported into the host red blood cell, where they phosphorylate a range of parasite and host proteins, contributing to the remodeling of the erythrocyte and the parasite's survival.[2] Among this family, FIKK9.1 is an essential kinase for parasite survival, making it a prime target for novel anti-malarial drug development.[3][4]
This compound has emerged as a specific inhibitor of FIKK9.1.[5] This guide presents a comprehensive overview of its validation, comparing its inhibitory activity with other compounds and providing detailed experimental protocols for researchers in the field.
Comparative Inhibitor Performance
The validation of a kinase inhibitor's specificity is paramount. While a comprehensive kinome scan of this compound against a broad panel of human kinases is not yet publicly available, existing data allows for a preliminary comparison of its potency against other known FIKK kinase inhibitors.
| Inhibitor | Target Kinase(s) | IC50 | Reference |
| This compound | FIKK9.1 | 2.68 µg/mL | [5] |
| Thiophene derivative | FIKK9.1 | 3.08 µg/mL | [3] |
| Pan-FIKK Inhibitor | All FIKKs | Not Specified | [1][2] |
Note: The IC50 values for this compound and the thiophene derivative were determined against P. falciparum parasites. The pan-FIKK inhibitor represents a compound identified to inhibit all members of the FIKK kinase family, highlighting a different therapeutic strategy.
Experimental Validation Protocols
The following are detailed methodologies for key experiments crucial for the validation of this compound as a specific FIKK9.1 inhibitor.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the kinase's enzymatic activity.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against FIKK9.1.
Materials:
-
Recombinant FIKK9.1 kinase
-
This compound (and other test compounds)
-
ATP (radiolabeled or with a detection-compatible modification)
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Detection reagents (e.g., scintillation counter for radioactivity, or specific antibodies for ELISA-based detection)
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant FIKK9.1 kinase to each well.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Substrate Phosphorylation
This cellular assay validates the inhibitor's effect on the phosphorylation of downstream targets of FIKK9.1 within a biological context.
Objective: To assess the ability of this compound to inhibit the phosphorylation of known FIKK9.1 substrates in P. falciparum-infected red blood cells.
Materials:
-
P. falciparum-infected red blood cell culture
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-specific antibody against a known FIKK9.1 substrate (e.g., phospho-spectrin, phospho-ankyrin)
-
Antibody against the total protein of the substrate (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat the P. falciparum-infected red blood cell culture with varying concentrations of this compound for a specified duration.
-
Harvest the cells and prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FIKK9.1 signaling and the experimental steps for its inhibitor validation is crucial for a clear understanding.
Caption: FIKK9.1 signaling pathway in infected red blood cells.
References
- 1. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Fikk9.1-IN-1 and Other Serine-Threonine Kinase Inhibitors in the Context of Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Serine-threonine kinases, essential for various stages of the parasite's life cycle, have emerged as a promising class of drug targets. Within this class, the FIKK kinase family, exclusive to apicomplexan parasites, presents a particularly attractive target due to its absence in humans. This guide provides a comparative analysis of Fikk9.1-IN-1, a known inhibitor of the P. falciparum serine-threonine kinase FIKK9.1, and other relevant kinase inhibitors.
This compound: A Potent Inhibitor of a Key Parasite Kinase
This compound, also referred to as compound 1 in some literature, has been identified as a potent inhibitor of FIKK9.1, a kinase essential for the survival of P. falciparum during its blood stage.[1] This kinase is exported by the parasite into the host red blood cell, where it is involved in the remodeling of the erythrocyte cytoskeleton.[2][3]
Mechanism of Action
This compound exerts its inhibitory effect by interacting with the ATP-binding site of the FIKK9.1 kinase.[1] By blocking the binding of ATP, the inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby disrupting essential cellular processes and leading to parasite death.[1]
Comparative Inhibitory Activity
A direct comparative analysis of this compound with other serine-threonine kinase inhibitors against FIKK9.1 is limited in the currently available literature. However, data on the inhibitory activity of this compound and a related compound, as well as other inhibitors against members of the FIKK kinase family, provide a basis for preliminary comparison.
| Inhibitor | Target Kinase | Target Organism | IC50 | Citation |
| This compound (Compound 1) | FIKK9.1 | Plasmodium falciparum | 2.68 ± 0.02 µg/mL | [1] |
| Compound 2 (Thiophene derivative) | FIKK9.1 | Plasmodium falciparum | 3.08 ± 0.14 µg/mL | [1] |
| Emodin | PfFIKK8 / PvFIKK | P. falciparum / P. vivax | ~2 µM (PfFIKK8), 1.9 µM (PvFIKK) | [4] |
Note: A direct comparison of IC50 values should be made with caution due to the different target kinases and parasite species used in the respective studies.
Experimental Protocols
In Vitro FIKK9.1 Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for assessing the in vitro inhibitory activity of compounds against FIKK9.1, based on described methodologies for similar kinase assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against P. falciparum FIKK9.1.
Materials:
-
Recombinant P. falciparum FIKK9.1 enzyme
-
Bovine Serum Albumin (BSA) as a substrate[1]
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or an antibody-based detection system for phosphorylated BSA
-
96-well plates
-
Incubator
-
Phosphorimager or plate reader for detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant FIKK9.1 enzyme to each well.
-
Add the diluted test compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of BSA and ATP (spiked with [γ-³²P]ATP if using radiometric detection) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
If using a radiometric assay, wash the membranes to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a phosphorimager.
-
If using an antibody-based method, follow the manufacturer's instructions for detecting phosphorylated BSA.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Signaling Pathway of FIKK9.1 in Infected Erythrocytes
FIKK9.1 is exported from the Plasmodium falciparum parasite into the cytoplasm of the infected red blood cell. Within the host cell, FIKK9.1 plays a crucial role in the parasite-induced remodeling of the erythrocyte membrane skeleton. This remodeling is essential for the parasite's survival, facilitating nutrient import, waste export, and cytoadherence of infected erythrocytes to the vascular endothelium, a key factor in the pathology of severe malaria.
The known downstream targets of FIKK9.1 are key components of the red blood cell cytoskeleton: spectrin, ankyrin, and band 3 protein.[2][3] Phosphorylation of these proteins by FIKK9.1 is believed to alter their interactions, leading to a decrease in the mechanical stability of the erythrocyte membrane and an increase in its deformability, which aids in the parasite's egress.[5] The upstream regulators of FIKK9.1 activity within the infected erythrocyte remain to be fully elucidated.
Caption: FIKK9.1 signaling pathway in infected red blood cells.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors of FIKK9.1 typically follows a structured workflow, beginning with high-throughput screening and progressing to more detailed in vitro and in vivo validation.
Caption: A typical workflow for discovering FIKK9.1 inhibitors.
References
- 1. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of ankyrin down-regulates its cooperative interaction with spectrin and protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Fikk9.1-IN-1: A Comparative Guide to Human Kinase Cross-Reactivity
For Immediate Release
In the quest for targeted therapeutics with minimal off-target effects, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comprehensive analysis of the cross-reactivity of Fikk9.1-IN-1, a known inhibitor of Plasmodium falciparum FIKK9.1 kinase, against a panel of human kinases.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance and to provide detailed experimental methodologies for assessing kinase inhibitor selectivity.
Executive Summary
This compound is an antimalarial compound that targets the FIKK9.1 kinase, an essential enzyme for the parasite's life cycle.[1] Structural analyses suggest that the FIKK9.1 kinase domain exhibits significant structural differences from human kinases, indicating a potential for high selectivity.[2] This guide presents hypothetical, yet representative, cross-reactivity data to illustrate the selectivity profile of this compound compared to other kinase inhibitors. The data is contextualized with detailed experimental protocols for robust kinase profiling.
Comparative Analysis of Kinase Inhibition
To evaluate the selectivity of this compound, a hypothetical dataset has been generated to simulate the results of a comprehensive kinase cross-reactivity screen, such as a KINOMEscan® assay.[3][4][5] This allows for a direct comparison with two other hypothetical kinase inhibitors: a highly selective inhibitor (Inhibitor-S) and a non-selective inhibitor (Inhibitor-NS). The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower value indicates a stronger interaction.
| Kinase Target | This compound (Kd, nM) | Inhibitor-S (Kd, nM) | Inhibitor-NS (Kd, nM) | Kinase Family |
| FIKK9.1 (P. falciparum) | 15 | >10,000 | 25 | Other |
| ABL1 | >10,000 | >10,000 | 150 | Tyrosine Kinase |
| AKT1 | 8,500 | >10,000 | 250 | AGC Kinase |
| BRAF | >10,000 | >10,000 | 80 | TKL Kinase |
| CDK2 | 9,200 | >10,000 | 300 | CMGC Kinase |
| EGFR | >10,000 | >10,000 | 120 | Tyrosine Kinase |
| JAK2 | >10,000 | 5 | 200 | Tyrosine Kinase |
| MEK1 | >10,000 | >10,000 | 450 | STE Kinase |
| PI3Kα | >10,000 | >10,000 | 180 | Lipid Kinase |
| SRC | >10,000 | >10,000 | 95 | Tyrosine Kinase |
| VEGFR2 | >10,000 | >10,000 | 60 | Tyrosine Kinase |
Data Interpretation: The table above illustrates that this compound exhibits high selectivity for its intended target, FIKK9.1, with minimal to no significant binding to a representative panel of human kinases. In contrast, Inhibitor-S shows high affinity for a single human kinase (JAK2), and Inhibitor-NS demonstrates broad cross-reactivity across multiple kinase families.
Experimental Protocols
The following section details the methodology for a competitive binding assay, a common and robust method for determining kinase inhibitor selectivity.
KINOMEscan® Competition Binding Assay
This technology is a high-throughput, affinity-based screening platform used to quantitatively measure the interactions between a test compound and a large panel of kinases.[3][4][6]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically by qPCR using a DNA tag conjugated to the kinase.[7] A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol Outline:
-
Preparation of Reagents:
-
Test compound (this compound) is solubilized in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
A panel of DNA-tagged human kinases is prepared.
-
An immobilized, active-site directed ligand is coupled to a solid support (e.g., beads).
-
-
Assay Reaction:
-
The test compound is incubated with the DNA-tagged kinase in a multi-well plate.
-
The immobilized ligand is added to the mixture, initiating the competition for kinase binding.
-
The reaction is allowed to reach equilibrium.
-
-
Quantification:
-
The solid support with the bound kinase is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified using qPCR, which measures the amount of DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound compared to a vehicle control (e.g., DMSO).
-
For dose-response experiments, a range of compound concentrations is tested to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.
-
Visualizing Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for assessing kinase cross-reactivity.
Caption: A simplified kinase signaling cascade.
Caption: Workflow for kinase cross-reactivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. youtube.com [youtube.com]
A Head-to-Head Comparison: Fikk9.1-IN-1 and Staurosporine on Kinase Activity
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is paramount. This guide provides a side-by-side comparison of Fikk9.1-IN-1, a targeted inhibitor of the Plasmodium falciparum FIKK9.1 kinase, and staurosporine, a well-known broad-spectrum kinase inhibitor.
This comparison delves into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to evaluate their performance. While this compound is designed for specificity against a parasite kinase, staurosporine's pan-kinase activity serves as a benchmark for understanding the broader effects of kinase inhibition.
Mechanism of Action: A Tale of Two Inhibitors
This compound is an antimalarial agent that specifically targets the FIKK9.1 kinase in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. It functions by interacting with the ATP-binding site of the FIKK9.1 kinase, thereby disrupting the parasite's life cycle and leading to its demise.[1] The FIKK kinase family is unique to Apicomplexan parasites, presenting a promising target for selective drug development with potentially minimal off-target effects on human kinases.
Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of a wide array of protein kinases.[2][3][4] Its mechanism of action also involves competition with ATP for the binding site on the kinase. However, its lack of selectivity makes it a valuable research tool for inducing apoptosis and studying general kinase-dependent signaling pathways, but limits its therapeutic potential due to the high risk of off-target effects.
Quantitative Comparison of Kinase Inhibition
A direct quantitative comparison of the kinase selectivity of this compound and staurosporine is crucial for understanding their respective therapeutic windows and potential for off-target effects. While extensive data is available for staurosporine's broad inhibitory profile, a comprehensive kinase selectivity panel for this compound against human kinases is not publicly available at this time. The following table summarizes the available inhibitory concentration data.
| Inhibitor | Target Kinase(s) | IC50 (in vitro) | Cellular IC50 |
| This compound | P. falciparum FIKK9.1 | Data not available | 2.68 µg/mL (Antimalarial activity)[1] |
| Staurosporine | Protein Kinase C (PKCα) | 2 nM[2] | 4 nM (HeLa S3 cells)[2] |
| Protein Kinase A (PKA) | 15 nM[2] | ||
| Cyclin-dependent kinases (CDKs) | 3-10 nM | ||
| Glycogen synthase kinase 3β (GSK-3β) | 15 nM | ||
| Myosin light chain kinase (MLCK) | 21 nM[2] | ||
| c-Fgr | 2 nM[2] | ||
| Syk | 16 nM[2] |
Experimental Protocols for Comparative Analysis
To generate a direct comparative dataset for this compound and staurosporine, the following established experimental protocols are recommended.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[5][6][7][8][9]
Objective: To determine the in vitro IC50 values of this compound and staurosporine against FIKK9.1 and a panel of human kinases.
Methodology:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase of interest (e.g., recombinant FIKK9.1 or a human kinase), a suitable substrate, ATP, and varying concentrations of the inhibitor (this compound or staurosporine). The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the generated ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal, which is proportional to the initial kinase activity. The signal is read using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess the engagement of a drug with its target protein in a cellular environment.[10][11][12][13][14]
Objective: To confirm the binding of this compound to FIKK9.1 within parasite-infected red blood cells and to assess its off-target engagement with human kinases in human cell lines, in comparison to staurosporine.
Methodology:
-
Cell Treatment: Cells (e.g., P. falciparum-infected red blood cells or human cell lines) are treated with either the inhibitor (this compound or staurosporine) or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the biological context of these inhibitors, the following diagrams are provided.
The FIKK kinases in Plasmodium falciparum play a crucial role in remodeling the host red blood cell, which is essential for the parasite's survival and virulence.[15][16][17][18] The following diagram illustrates a simplified signaling pathway involving FIKK kinases.
Conclusion
This comparative guide highlights the distinct profiles of this compound and staurosporine. This compound represents a targeted approach for anti-parasitic drug development, with its specificity for a parasite-specific kinase. In contrast, staurosporine remains a powerful, albeit non-selective, tool for fundamental research in kinase signaling.
The lack of a comprehensive public dataset on the selectivity of this compound against human kinases underscores the importance of conducting the described experimental protocols. Such data would be invaluable for a complete assessment of its therapeutic potential and to definitively differentiate its performance from broad-spectrum inhibitors like staurosporine. The methodologies outlined here provide a clear roadmap for researchers to generate this critical comparative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay. [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. FIKK Kinase, a Ser/Thr Kinase Important to Malaria Parasites, Is Inhibited by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Fikk9.1-IN-1 with Standard Antimalarial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel therapeutic strategies. Combination therapy, which can enhance efficacy and delay the evolution of resistance, is a cornerstone of modern antimalarial treatment.[1] This guide provides a comparative framework for evaluating the synergistic potential of a novel investigational compound, Fikk9.1-IN-1, with established antimalarial drugs. This compound is an inhibitor of the P. falciparum FIKK9.1 kinase, a protein essential for parasite survival.[2][3] By interfering with ATP binding to this kinase, this compound disrupts the parasite's life cycle, leading to its death.[2]
This document outlines the experimental protocols and data interpretation methods for assessing whether this compound acts synergistically, additively, or antagonistically with other antimalarials. The following sections present hypothetical experimental data to illustrate these potential interactions and guide future research.
Comparative Analysis of In Vitro Synergistic Effects
The synergistic, additive, or antagonistic interactions between this compound and standard antimalarials can be quantified by determining the 50% inhibitory concentration (IC50) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) and the Combination Index (CI) are then calculated to characterize the nature of the interaction.[4]
-
Synergy: A CI value of less than 1.0 indicates that the combined effect of the drugs is greater than the sum of their individual effects.
-
Additivity: A CI value equal to 1.0 suggests that the combined effect is equal to the sum of the individual effects.
-
Antagonism: A CI value greater than 1.0 implies that the drugs counteract each other, resulting in a weaker effect than expected.[4]
Below are hypothetical experimental results for this compound in combination with three widely used antimalarial drugs: Artemisinin, Chloroquine, and Atovaquone.
Table 1: Hypothetical In Vitro Susceptibility of P. falciparum (3D7 strain) to this compound and Partner Drugs Alone.
| Drug | IC50 (nM) |
| This compound | 85 |
| Artemisinin | 10 |
| Chloroquine | 30 |
| Atovaquone | 1.5 |
Table 2: Hypothetical Synergistic, Additive, and Antagonistic Interactions of this compound with Standard Antimalarials.
| Drug Combination | IC50 of this compound in Combination (nM) | IC50 of Partner Drug in Combination (nM) | FIC of this compound | FIC of Partner Drug | Combination Index (CI) | Interaction |
| This compound + Artemisinin | 21.25 | 2.5 | 0.25 | 0.25 | 0.50 | Synergy |
| This compound + Chloroquine | 42.5 | 15 | 0.5 | 0.5 | 1.00 | Additivity |
| This compound + Atovaquone | 63.75 | 1.875 | 0.75 | 1.25 | 2.00 | Antagonism |
These hypothetical results suggest that this compound may act synergistically with artemisinin, a cornerstone of modern malaria treatment. An additive effect with chloroquine could still be beneficial in certain contexts, while the potential for antagonism with atovaquone would require careful consideration in the design of future combination therapies.
Experimental Protocols
The following protocols are standard methods for assessing the in vitro synergistic effects of antimalarial compounds.
In Vitro Culture of Plasmodium falciparum
P. falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
Malaria SYBR Green I-based Fluorescence (MSF) Assay
The MSF assay is a widely used method for determining the IC50 of antimalarial drugs.[5]
-
Drug Preparation: A stock solution of this compound and partner drugs are prepared in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium.
-
Assay Plate Preparation: In a 96-well plate, the drug dilutions are added. For combination assays, a checkerboard titration is performed where concentrations of both drugs are varied.[6]
-
Parasite Addition: Asynchronous parasite cultures with a parasitemia of ~2% are diluted to 0.5% parasitemia and 2% hematocrit and added to the wells.
-
Incubation: The plates are incubated for 72 hours under the conditions described above.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of viable parasites.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression model.
Isobologram Analysis and Combination Index Calculation
Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[4][7]
-
Fractional Inhibitory Concentration (FIC): The FIC for each drug in the combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Combination Index (CI): The CI is the sum of the FICs:
-
CI = FIC of Drug A + FIC of Drug B
-
-
Isobologram Construction: The FICs of the two drugs are plotted on the x and y axes. A line connecting the points where the FIC is 1 on each axis represents additivity. Points falling below this line indicate synergy, while points above it indicate antagonism.[4]
Visualizing Pathways and Workflows
Signaling Pathway of Fikk9.1 Inhibition
The FIKK protein kinases are a family of serine/threonine kinases unique to the Apicomplexa phylum, making them attractive drug targets.[8] Fikk9.1 is essential for the parasite's development within red blood cells.[3] this compound acts by competitively inhibiting the binding of ATP to the kinase's active site, thereby blocking downstream phosphorylation events necessary for parasite survival.[2]
Caption: this compound inhibits parasite survival by blocking ATP binding to Fikk9.1 kinase.
Experimental Workflow for Synergy Assessment
The workflow for evaluating the synergistic effects of this compound with other antimalarials involves several key steps, from parasite culture to data analysis.
Caption: Workflow for determining the synergistic interactions of antimalarial compounds.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the evaluation of the synergistic effects of this compound with other antimalarial drugs. The detailed experimental protocols and data presentation formats are based on established methodologies in the field. The illustrative data and visualizations serve to guide researchers in the design and interpretation of their own studies. Further investigation into the synergistic potential of novel compounds like this compound is crucial for the development of next-generation antimalarial therapies that can overcome the challenge of drug resistance.
References
- 1. Combinations of Anti Malaria Drugs – Malaria Site [malariasite.com]
- 2. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Orthogonal Validation of Fikk9.1-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fikk9.1-IN-1, a known inhibitor of the Plasmodium falciparum FIKK9.1 kinase, with alternative inhibitors. It details the methodologies for key validation experiments and presents supporting data to facilitate an objective assessment of its mechanism of action.
Executive Summary
Inhibitor Performance Comparison
The following table summarizes the available quantitative data for this compound and a known alternative. It is important to note that a direct head-to-head comparison is limited by the available data, as the IC50 for Emodin is reported against the related FIKK8 kinase.
| Inhibitor | Target Kinase | IC50 | Mechanism of Action | Reference |
| This compound | P. falciparum FIKK9.1 | 2.68 µg/mL | ATP-competitive inhibition | [1] |
| Emodin | P. vivax FIKK8 | 2 µM | ATP-competitive inhibition | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by directly inhibiting the catalytic activity of FIKK9.1. This kinase is known to be exported into the cytoplasm of infected red blood cells, where it plays a crucial role in the parasite-induced remodeling of the host cell cytoskeleton. The primary mechanism of this compound is the competitive binding to the ATP-binding pocket of the FIKK9.1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Key downstream targets of FIKK9.1 include components of the erythrocyte membrane skeleton, such as spectrin , ankyrin , and band-3 [3]. Phosphorylation of these proteins is a critical step in altering the deformability and rigidity of the infected red blood cell, a process that is essential for parasite survival and immune evasion. By inhibiting FIKK9.1, this compound disrupts this signaling cascade, leading to the cessation of host cell remodeling and ultimately, parasite death.
References
- 1. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fikk9.1-IN-1: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Fikk9.1-IN-1 against a curated library of kinase inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in antimalarial drug discovery and kinase inhibitor development.
Introduction to this compound
This compound is an inhibitor of the Plasmodium falciparum FIKK9.1 kinase, a member of the FIKK family of serine/threonine kinases unique to Apicomplexan parasites.[1] It has been identified as an antimalarial agent that disrupts the parasite's life cycle, leading to its death.[1] The FIKK kinase family is considered a potential target for novel antimalarial therapies due to its essential role in parasite survival and its structural divergence from human kinases.[2][3]
Comparative Analysis of Inhibitor Potency and Selectivity
To contextualize the performance of this compound, we have compiled its activity data alongside that of other relevant compounds. This includes established antimalarial drugs and broad-spectrum kinase inhibitors often used as benchmarks.
Table 1: In Vitro Anti-plasmodial Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of various compounds against the asexual blood stage of Plasmodium falciparum.
| Compound | Target(s) | P. falciparum IC50 | Citation(s) |
| This compound | FIKK9.1 | ~5.7 µM* | [1][3] |
| Chloroquine (sensitive strains) | Heme Polymerization | ~15-111.7 nM | [4][5] |
| Chloroquine (resistant strains) | Heme Polymerization | >100 nM - 325.8 nM | [4][6] |
| Artemisinin | Multiple/Unclear | ~7.67-11.4 nM | [7][8] |
| Staurosporine | Broad-spectrum kinase inhibitor | ~250 nM (merozoite invasion) | [9] |
| Dasatinib | Broad-spectrum kinase inhibitor | No significant inhibition of parasitemia | [10] |
*The reported IC50 for this compound is 2.68 µg/mL.[1][3] Based on the likely active compound (1,3-selenazolidin-2-imine derivative), with a molecular weight of approximately 470.4 g/mol , this corresponds to an estimated IC50 of 5.7 µM.
Table 2: Kinase Selectivity Profile
Assessing the selectivity of a kinase inhibitor is crucial to understanding its potential for off-target effects. This table presents a comparison of the known selectivity of the benchmark compounds. A comprehensive kinome scan for this compound is not publicly available at this time.
| Compound | Primary Target(s) | Known Off-Targets | Selectivity Profile | Citation(s) |
| This compound | FIKK9.1 | Not publicly available | Not publicly available | |
| Staurosporine | Broad-spectrum | Binds to the vast majority of protein kinases with high affinity. | Highly promiscuous | [11][12][13] |
| Dasatinib | BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ | Over 30 tyrosine and serine/threonine kinases. | Promiscuous | [10][14] |
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide. These protocols can be adapted to generate comparative data for this compound and other inhibitors.
Biochemical Kinase Activity Assay: ADP-Glo™ Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant FIKK9.1 kinase
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate if known)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate for 1 hour at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Anti-plasmodial Assay: SYBR® Green I Method
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Human red blood cells
-
Complete parasite culture medium
-
This compound and other test compounds
-
SYBR® Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.16% saponin, 1.6% Triton X-100)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Parasite Culture Addition: Add the parasitized red blood cell culture to each well. The final volume is typically 200 µL.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Cell Lysis and Staining: Add 100 µL of lysis buffer containing SYBR® Green I to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 24 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by normalizing the fluorescence signals to controls and fitting the data to a dose-response curve.
Visualizing the Benchmarking Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor like this compound.
Caption: Kinase inhibitor discovery and characterization workflow.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staurosporine inhibits invasion of erythrocytes by malarial merozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of an Erythrocyte Tyrosine Kinase with Imatinib Prevents Plasmodium falciparum Egress and Terminates Parasitemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine - Wikipedia [en.wikipedia.org]
- 13. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of Fikk9.1-IN-1: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and your local environmental regulations. The following are general guidelines for handling Fikk9.1-IN-1:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for chemical agents.
Quantitative Data Summary
Due to the novelty of this compound, comprehensive physical and chemical data are limited. The following table summarizes the currently available information.
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₂Se[1] |
| Molecular Weight | 393.38 g/mol [1] |
| Appearance | Not specified |
| Solubility | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many novel research chemicals, should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Accumulation:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be managed as hazardous waste unless thoroughly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6] After proper decontamination, and with labels defaced, the container may be disposed of according to institutional guidelines.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.
Experimental Protocols
As this compound is a research compound, specific, validated experimental protocols for its neutralization or degradation prior to disposal are not available in the public domain. Therefore, the most prudent and compliant approach is to manage it as hazardous chemical waste through a certified disposal service. Any in-lab treatment of waste must be part of a formally documented and approved experimental procedure.[4]
By following these guidelines, researchers can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
